molecular formula C9H9NO4 B2588004 5-Ethoxycarbonylpyridine-2-carboxylic acid CAS No. 17880-34-1

5-Ethoxycarbonylpyridine-2-carboxylic acid

Cat. No.: B2588004
CAS No.: 17880-34-1
M. Wt: 195.174
InChI Key: IADDQXUATKYCTK-UHFFFAOYSA-N
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Description

5-Ethoxycarbonylpyridine-2-carboxylic acid is a useful research compound. Its molecular formula is C9H9NO4 and its molecular weight is 195.174. The purity is usually 95%.
BenchChem offers high-quality 5-Ethoxycarbonylpyridine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Ethoxycarbonylpyridine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-ethoxycarbonylpyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-2-14-9(13)6-3-4-7(8(11)12)10-5-6/h3-5H,2H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IADDQXUATKYCTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(C=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Solubility Profile & Process Engineering: 5-Ethoxycarbonylpyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical behavior, and process engineering considerations for 5-Ethoxycarbonylpyridine-2-carboxylic acid .

Executive Summary

5-Ethoxycarbonylpyridine-2-carboxylic acid (also referred to as monoethyl isocinchomeronate) is a critical bifunctional pyridine intermediate. It serves as a scaffold in the synthesis of diverse pharmacophores, particularly those targeting metalloenzymes or requiring pyridine-based hydrogen bond acceptors.

The solubility of this molecule is governed by its amphoteric nature . Unlike simple organic acids, the presence of the basic pyridine nitrogen (pKa ~3.8) and the acidic carboxylic acid (pKa ~2.5–3.5) creates a zwitterionic potential that complicates dissolution in standard organic solvents. This guide moves beyond static data points to provide a dynamic solubility model, enabling researchers to select the optimal solvent systems for reaction, extraction, and crystallization.

Physicochemical Basis of Solubility

To predict solubility behavior where empirical data is sparse, we must analyze the Structure-Property Relationships (SPR).

Structural Determinants
  • Pyridine Ring: Imparts polarity and basicity; enables

    
    -
    
    
    
    stacking interactions which can increase lattice energy and reduce solubility in non-polar media.
  • C2-Carboxylic Acid: Strong hydrogen bond donor/acceptor. Responsible for pH-dependent solubility and potential zwitterion formation.

  • C5-Ethyl Ester: A lipophilic handle that disrupts the crystal lattice slightly compared to the parent diacid (2,5-pyridinedicarboxylic acid), improving solubility in organic solvents like ethyl acetate or THF.

Predicted Molecular Descriptors
PropertyValue (Approx.)Implication for Solubility
Molecular Weight 195.17 g/mol Moderate; kinetic dissolution rates should be fast.
LogP (Octanol/Water) 0.5 – 0.9Moderately polar; sits on the boundary of aqueous/organic solubility.
pKa (Pyridine N) ~3.1 – 3.8Protonates in strong acid (pH < 2), increasing water solubility.
pKa (Carboxylic Acid) ~2.5 – 3.5Deprotonates in base (pH > 5), forming a highly soluble anion.
H-Bond Donors/Acceptors 1 / 5High capacity for solvent interaction (DMSO/Water).

Solubility Landscape

The following categorization is based on thermodynamic compatibility and experimental precedent for pyridine-2,5-dicarboxylic acid derivatives.

Polar Aprotic Solvents (Primary Process Solvents)

Solubility: High (>50 mg/mL)

  • Solvents: Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP).

  • Mechanism: These solvents effectively disrupt the intermolecular hydrogen bonding of the carboxylic acid dimers while solvating the pyridine ring via dipole-dipole interactions.

  • Application: Ideal for coupling reactions (e.g., amide bond formation) and nucleophilic substitutions.

  • Caveat: High boiling points make removal difficult; requires aqueous workup or lyophilization.

Polar Protic Solvents (Reactive Solvents)

Solubility: Moderate to High (Temperature Dependent)

  • Solvents: Methanol, Ethanol, Isopropanol.

  • Mechanism: Solvation occurs via hydrogen bonding. Solubility increases significantly with temperature.

  • Critical Risk: Transesterification. Heating 5-ethoxycarbonylpyridine-2-carboxylic acid in Methanol can lead to the exchange of the ethyl ester for a methyl ester, generating an impurity (5-methoxycarbonyl analog).

    • Recommendation: Use Ethanol if heating is required to match the existing ester group, or keep temperatures low (<40°C).

Chlorinated & Ethereal Solvents (Extraction/Partitioning)

Solubility: Low to Moderate

  • Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate.

  • Behavior:

    • DCM: Poor solubility for the free acid due to zwitterionic character. Solubility improves significantly if the molecule is protected or if a lipophilic base (e.g., TEA, DIPEA) is added to form a soluble salt.

    • THF: Moderate solubility; good for reduction reactions.

  • Process Tip: For extraction from water, do not use pure DCM. Use a mixture of DCM:Isopropanol (3:1) or Ethyl Acetate at pH ~3–4 (isoelectric point) to maximize partitioning into the organic phase.

Non-Polar Solvents (Anti-Solvents)

Solubility: Negligible (<1 mg/mL)

  • Solvents: n-Heptane, Hexanes, Toluene, Diethyl Ether.

  • Application: These are excellent anti-solvents for crystallization.

    • Protocol: Dissolve substrate in minimal hot Ethanol or THF, then slowly add n-Heptane to induce precipitation of purified crystals.

pH-Dependent Solubility (The "pH Swing" Purification)

The most powerful tool for manipulating this molecule is pH.

  • pH < 1 (Cationic): Soluble in water (Pyridine-H+).

  • pH ~3–4 (Isoelectric): Minimum Solubility. The molecule exists largely as a neutral species or zwitterion with net-zero charge. It precipitates from water.[1]

  • pH > 6 (Anionic): Soluble in water (Carboxylate-).

Diagram: pH-Dependent Species & Solubility

Solubility_pH cluster_acid Acidic Medium (pH < 2) cluster_neutral Isoelectric Point (pH ~3-4) cluster_basic Basic Medium (pH > 6) NodeA Cationic Species (Pyridine-H+) NodeB Neutral / Zwitterion (Precipitation Zone) NodeA->NodeB Add Base (NaOH) NodeB->NodeA Add Acid (HCl) NodeC Anionic Species (Carboxylate-) NodeB->NodeC Add Base (NaOH) NodeC->NodeB Add Acid (HCl) *Purification Step*

Caption: Solubility switching via pH adjustment. The molecule precipitates at pH 3-4, allowing for facile purification from aqueous reaction mixtures.

Experimental Protocol: Determination of Solubility

Since specific literature values are rare, use this self-validating protocol to determine exact solubility for your specific solvent batch.

Method: Equilibrium Shake-Flask with Gravimetric Analysis

Reagents:

  • 5-Ethoxycarbonylpyridine-2-carboxylic acid (Dry powder)

  • Target Solvent (HPLC Grade)

Step-by-Step Workflow:

  • Saturation: Add excess solid (~100 mg) to 1 mL of solvent in a sealed glass vial.

  • Equilibration: Agitate at the target temperature (e.g., 25°C) for 24 hours.

    • Visual Check: Ensure solid remains visible. If all dissolves, add more solid.

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-saturated with solvent) into a tared vessel.

  • Evaporation: Evaporate the solvent under vacuum or nitrogen stream until constant weight is achieved.

  • Calculation:

    
    
    
Diagram: Solubility Determination Workflow

Solubility_Workflow Start Start: Excess Solid + Solvent Agitate Agitate 24h @ 25°C (Thermodynamic Equilibrium) Start->Agitate Check Solid Present? Agitate->Check AddMore Add more solid Check->AddMore No Filter Syringe Filter (0.45 µm) Check->Filter Yes Evap Evaporate Solvent (Vac/N2) Filter->Evap Weigh Gravimetric Analysis Evap->Weigh End Calculate S (mg/mL) Weigh->End

Caption: Standard Operating Procedure (SOP) for gravimetric solubility determination.

References & Authoritative Sources

  • PubChem Compound Summary. 5-(Methoxycarbonyl)pyridine-2-carboxylic acid (Analogous Structure). National Center for Biotechnology Information.

  • BenchChem Technical Guide. Pyridine-2-carboxylic Anhydride: Solubility and Stability. (Provides general solubility trends for pyridine carboxylic acid derivatives).

  • ChemicalBook. 2,5-Pyridinedicarboxylic acid (Parent Acid Properties).

  • NIST Chemistry WebBook. 2,5-Pyridinedicarboxylic acid.[2] Standard Reference Data.[2]

    • [3]

  • Princeton University MacMillan Group. General Procedures for Handling Pyridine Carboxylic Acids in Photoredox Catalysis.

Sources

safety data sheet SDS for 5-Ethoxycarbonylpyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safety Profile of 5-Ethoxycarbonylpyridine-2-carboxylic Acid

This guide provides a comprehensive safety and handling framework for 5-Ethoxycarbonylpyridine-2-carboxylic acid. In the dynamic landscape of pharmaceutical and chemical research, novel compounds often lack an established, publicly available Safety Data Sheet (SDS). This document addresses that gap by constructing a robust safety profile based on first principles, analyzing the constituent functional groups—a pyridine core, a carboxylic acid, and an ethyl ester—and extrapolating data from structurally analogous, well-documented molecules. This approach ensures that researchers can manage the potential hazards of this compound with a high degree of scientific rigor and informed caution.

Hazard Identification and Analysis: A Mechanistic Approach

The toxicological and reactivity profile of 5-Ethoxycarbonylpyridine-2-carboxylic acid is dictated by its hybrid structure. By deconstructing the molecule, we can anticipate its behavior and establish a reliable safety protocol.

  • The Pyridine Core: The pyridine ring is a foundational element in many pharmaceuticals and agrochemicals.[1] As a class, pyridines are known for their pungent odor and potential to cause irritation upon contact.[1] Handling procedures must account for the volatility and potential for inhalation of dust or vapors, which can lead to respiratory irritation, headaches, and dizziness.[1][2] Therefore, all manipulations should be conducted within a certified chemical fume hood.[1]

  • The Carboxylic Acid Group: This functional group imparts acidic properties to the molecule. Carboxylic acids can cause skin and eye irritation or, in higher concentrations, chemical burns.[3][4] Their reactivity is characterized by typical acid-base chemistry; they will react exothermically with bases and can be corrosive to certain metals.[4][5] The primary hazard is direct contact, necessitating robust personal protective equipment.

  • Inferred GHS Classification: Based on the hazard profiles of close structural analogs such as 2,3-Pyridinedicarboxylic acid and 5-[(4-Methylbenzoyl)amino]pyridine-2-carboxylic acid, we can infer the following GHS classification for 5-Ethoxycarbonylpyridine-2-carboxylic acid.[6][7]

Hazard ClassHazard StatementGHS PictogramSignal Word
Skin Corrosion/IrritationH315: Causes skin irritation.[6][7]GHS07Warning
Serious Eye Damage/IrritationH319: Causes serious eye irritation.[6][7]GHS07Warning
Specific Target Organ ToxicityH335: May cause respiratory irritation.[6][7]GHS07Warning

Physical and Chemical Properties: An Analog-Based Summary

While empirical data for 5-Ethoxycarbonylpyridine-2-carboxylic acid must be determined experimentally, we can estimate its properties based on published data for similar compounds. The following table uses 6-Ethoxypyridine-2-carboxylic acid as a primary reference point.[8]

PropertyAnticipated Value / StateBasis of AnticipationRationale and Experimental Importance
Physical State Off-white to white solid.[8]Analog DataThe presence of polar functional groups and a rigid ring structure favors a solid state at room temperature. This informs handling procedures to mitigate dust inhalation.
Molecular Formula C9H9NO4-Defines the elemental composition and molecular weight.
Molecular Weight 195.17 g/mol -Crucial for preparing solutions of known concentrations.
Solubility Likely soluble in organic solvents (e.g., DMSO, DMF, Methanol). Limited solubility in water.General Chemical PrinciplesThe ester and pyridine groups provide some polarity, but the overall structure suggests better solubility in organic media. This is critical for reaction and purification solvent selection.
Stability Stable under normal storage conditions.[8]Analog DataIndicates the compound is not prone to rapid decomposition but should still be protected from incompatibles.
Reactivity Reacts with strong oxidizing agents, strong acids, and strong bases.[3][8]Functional Group ChemistryThe carboxylic acid will react with bases. The pyridine ring and other organic components can be oxidized. Understanding these incompatibilities is vital for safe storage and reaction planning.

Safe Handling and Engineering Controls

A multi-layered approach to safety, prioritizing engineering controls and supplemented by rigorous administrative procedures and personal protective equipment (PPE), is essential.

Hierarchy of Controls Elimination Elimination (Not Feasible in Research) Substitution Substitution (Use a less hazardous alternative) Engineering Engineering Controls (e.g., Fume Hood) Admin Administrative Controls (SOPs, Training) PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat)

Fig 1. Hierarchy of safety controls for laboratory work.
Standard Operating Protocol: Laboratory Handling

This protocol is designed to be a self-validating system, where adherence to each step inherently minimizes risk.

  • Preparation and Workspace Setup:

    • Causality: A prepared workspace prevents distractions and reduces the chance of error.

    • Action: Before handling the compound, ensure a certified laboratory chemical fume hood is operational.[9] Assemble all necessary glassware, reagents, and waste containers. Confirm that an emergency eyewash station and safety shower are unobstructed and within a 10-second travel distance.[8][9]

  • Personal Protective Equipment (PPE) Selection:

    • Causality: PPE is the final barrier between the researcher and the chemical. The correct materials are non-negotiable.

    • Action:

      • Eye Protection: Wear chemical safety goggles that provide a full seal around the eyes. Standard safety glasses are insufficient.[10]

      • Hand Protection: Wear nitrile or neoprene gloves.[1] Latex gloves offer poor protection against pyridine-based compounds. Always double-check the manufacturer's glove compatibility chart. Contaminated gloves should be replaced immediately, and hands should be washed thoroughly after removal.[10]

      • Body Protection: A fully buttoned, flame-resistant lab coat must be worn to protect skin and clothing.[1]

  • Dispensing and Manipulation of Solid Compound:

    • Causality: The primary risk when handling the solid is the generation and inhalation of airborne dust particles.

    • Action: Conduct all weighing and transfers within the fume hood.[11] Use spatulas and weighing paper to handle the powder, avoiding any actions that could create dust clouds. If transferring larger quantities, ensure containers are grounded to prevent static discharge, which can ignite fine dusts.[6]

  • Waste Management:

    • Causality: Improper waste disposal can cause hazardous reactions in the waste container and poses a risk to disposal personnel.

    • Action: Collect waste 5-Ethoxycarbonylpyridine-2-carboxylic acid and any contaminated materials (e.g., gloves, weighing paper) in a clearly labeled, sealed, and compatible waste container.[9] Store the waste container in a designated, ventilated area away from incompatible materials.[9]

Storage and Stability

  • Storage Conditions: Store the compound in a tightly sealed, clearly labeled container.[8] The storage location should be a cool, dry, and well-ventilated area, segregated from incompatible chemicals.[9][12] Protect from direct sunlight and sources of heat or ignition.[8]

  • Incompatible Materials:

    • Strong Oxidizing Agents: Can cause a violent, potentially explosive reaction.[8]

    • Strong Bases: Will trigger a vigorous and exothermic acid-base neutralization reaction.[3]

    • Strong Acids: While the compound itself is acidic, strong acids can potentially catalyze decomposition or other unwanted reactions, especially at elevated temperatures.[3]

Emergency and First-Aid Procedures

Rapid and correct response to an exposure or spill is critical.

Fig 2. Emergency response workflow for spills and exposures.
First-Aid Measures
  • Inhalation: Remove the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[6][13]

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of lukewarm water and non-abrasive soap for at least 15-20 minutes.[6] If irritation develops or persists, seek medical attention.[6]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[11] Remove contact lenses if present and easy to do so.[11] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[11] Call a poison control center or physician immediately.

Toxicological Profile: Inferred from Analogs

No specific toxicological studies have been published for 5-Ethoxycarbonylpyridine-2-carboxylic acid. The information below is extrapolated from data on similar pyridine carboxylic acids and should be treated as provisional.

Route of ExposureAnticipated Effects & SymptomsBasis
Inhalation May cause irritation to the respiratory tract, leading to coughing and shortness of breath.[6][13]Based on the GHS classification (H335) of analogs.[6][7]
Skin Contact Causes skin irritation, characterized by redness, itching, and potential inflammation.[6][11]Based on the GHS classification (H315) of analogs.[6][7]
Eye Contact Causes serious eye irritation, which may include redness, pain, and potential damage to eye tissue if not treated promptly.[6][11]Based on the GHS classification (H319) of analogs.[6][7]
Ingestion May cause irritation of the gastrointestinal tract.[11]General toxicity of acidic organic compounds.
Chronic Exposure No data available. Prolonged or repeated exposure should be avoided. Potential for skin sensitization exists with related compounds.[10]Prudent assumption for novel chemicals.

Conclusion

While 5-Ethoxycarbonylpyridine-2-carboxylic acid is a compound with significant potential in research and development, its safe handling is paramount. By understanding its chemical nature through the analysis of its functional groups and by adopting the rigorous safety protocols outlined in this guide—derived from well-characterized analogs—researchers can work with this material confidently and safely. The core principles are consistent: minimize exposure through engineering controls, use appropriate and well-maintained PPE, understand chemical incompatibilities, and be prepared for emergencies.

References

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  • SAFETY DATA SHEET: 5-Aminopyridine-2-carboxylic acid. Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEi3PtJ4lhxwGVnxBKRTdOuPLA4OUKJeF23y37Zwx3FaSgbGN_pa6CUtzPXAC2W0vtr7BZAFCYbQs2NOaNZC_B_wdsExOxFzcnVbct5Fg5HY3oMtIvpVTUpPGiJVVdlABhslI3ai4NvySxkkGZd8a6xO2Vdw5koZiCx1wfpWEky0XCu5_z8LZsXWml0zZDUtK54JdYcKhThcASyJnFmDFcKmgd6iKxWpSwc8CHlPl-QSVkN8Dov_ZF1RBUualvopTSxQIPNpVgvxdYBZU05Yi9G6vxTzpSB]
  • SAFETY DATA SHEET: Polymer (in anisole). Merck Millipore. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEd9ZLDSIY4c393VWzAlTNPyyXsb6PVjU90dhiv18Nsll4r0Yf30y4TySfOLxEYX_YNMNEXkDvELnXDDubA1fAlxjizJtFQE2dcCV95k5bp9yf6zIPMJZPcS7jT0zWeroRikjCd6CjLC7exIOE8jfmE9bFOcGydHSpui-yCYTd02scwtuMm1zFEhjj18OzYFV6dleLLDkPZ5rbmr1Pn7sWLGLe_d1C_Sy9u-3S7IZN0-3HX2n1uz4JI5ZVPfJ0ObssIkGR67T-y5dQ3lqgvCWCHUMIqN9DzZD-1UH9d7a6c931jslO8hD3kUrQ9B1H7sSk_gLBtaR0hN7YkJAJyZxQeMqLY8TtWLQ==]
  • Safety Data Sheet: Formic Acid / Sulfuric Acid Mixture. Solenis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHagME_Kl8Y88lKUp6ENUdvUc39B1CYitA_ddAWLXRv7UBFEpiDSd7jLPp1g34zga2GF-WSqL9VZImOvKk3__bLbbWj_tJiG4CQjpGOvGsnhZ6t8RVZzYlk8DWHoij5oipTCj0EfjOj1G1KpADwqKbnF3McGaONhtkryJ93Gf4xLVGILLmS-bnG3jzH2Itn31WZSDYo0tvZ]
  • Safety Data Sheet: 5-[(4-Methylbenzoyl)amino]pyridine-2-carboxylic acid. AK Scientific, Inc. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcpgbl8e7iWSbr5gTBZS129sw-GKpN_8oH2wOILIpvRdoZXnaNPcd3Sd6lfA0r1Xyj09rgYFI-w6Js2xUmHOMJd0aMQGFR5i2Je9IsuigDu1c_7836yd7Ovb5H8-BN]
  • Reactivity of Carboxylic Acids and Carboxylic Acid Derivatives and its Major Applications: A Study. International Journal of Engineering, Science and Mathematics. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPK2JmFbuRlpHZriW4gsuyPZM2BfS5PjRziB0ghofr4LxZH5jolBLqK2kcxXFuD1RZJuG2tskNbcXyb0__leu_PBHjVf3EydGY8UNgrn7UZkPcyPdfOeuppbk6lR6vZ17MAebIuF5-x8A=]

Sources

Electronic Architecture of Pyridine Dicarboxylic Acid Monoesters: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the electronic properties, synthesis, and applications of Pyridine Dicarboxylic Acid Monoesters (PDAMs).

Executive Summary

Pyridine dicarboxylic acid monoesters (PDAMs) represent a unique class of "Janus" scaffolds in heterocyclic chemistry. Unlike their symmetric diacid or diester counterparts, PDAMs possess inherent electronic asymmetry. This desymmetrization creates a distinct dipole vector and enables dual-mode reactivity: the remaining carboxylic acid functions as a hydrogen bond donor/acceptor or metal binding site, while the ester moiety modulates lipophilicity and serves as a latent prodrug functionality. This guide analyzes the electronic structure, physicochemical manifestations, and experimental characterization of these critical intermediates.

Electronic Structure & Orbital Dynamics

The electronic behavior of PDAMs is governed by the interplay between the electron-deficient pyridine ring and the competing inductive/mesomeric effects of the ester (–COOR) and carboxylic acid (–COOH) substituents.

Frontier Molecular Orbitals (FMO)

Density Functional Theory (DFT) studies on pyridine dicarboxylic acid derivatives reveal specific localization patterns for the Frontier Molecular Orbitals. This distribution dictates reactivity toward electrophiles and nucleophiles.

  • HOMO (Highest Occupied Molecular Orbital):

    • Localization: Predominantly centered on the Pyridine Nitrogen lone pair and the Oxygen atoms of the carboxylic acid.

    • Implication: These sites are the primary vectors for protonation and metal coordination. The monoester retains the high-energy lone pair on the acid carbonyl oxygen, making it a "harder" Lewis base than the ester carbonyl.

  • LUMO (Lowest Unoccupied Molecular Orbital):

    • Localization: Distributed across the Pyridine Ring and the Carbonyl Carbons (both acid and ester).

    • Implication: The pyridine ring is susceptible to nucleophilic attack, particularly at positions ortho or para to the electron-withdrawing carbonyls. The ester carbonyl is generally more electrophilic than the acid carbonyl (due to resonance stabilization of the carboxylate anion if deprotonated), but in the neutral form, the acid proton activates its own carbonyl.

Isomer-Dependent Electronic Modulation

The position of the substituents relative to the nitrogen atom drastically alters the electronic landscape (Hammett substituent constants


).
IsomerCommon NameElectronic Characteristic
2,6- Dipicolinic MonoesterTridentate Potential: The N atom is flanked by two carbonyls. The monoester breaks the

symmetry, creating a strong dipole directed toward the acid group.
2,3- Quinolinic MonoesterSteric Crowding: Proximity of 2- and 3- substituents forces the ester/acid groups out of planarity, reducing conjugation with the ring and raising the LUMO energy.
3,5- Dinicotinic MonoesterSymmetric Induction: Both groups are meta to Nitrogen. The N-atom remains highly basic compared to 2,x-isomers because inductive withdrawal is weaker at the meta position.
2,4- Lutidinic MonoesterPush-Pull Asymmetry: The 4-position substituent conjugates strongly with the Nitrogen (resonance), while the 2-position acts primarily via induction.
Dipole Moments and Solvation

Unlike the symmetric diester (low dipole) or the zwitterionic diacid, the monoester possesses a permanent, non-canceling dipole moment .

  • Magnitude: Typically 2.5 – 4.5 Debye (depending on conformation).

  • Solubility: This polarity enables PDAMs to bridge the solubility gap, often dissolving in both chlorinated organic solvents (DCM, Chloroform) and polar protic solvents (Ethanol, Water at high pH).

Physicochemical Manifestations

Protonation and Zwitterionic Character

PDAMs exist in a complex equilibrium dependent on pH. The pyridine nitrogen is basic (


), while the carboxylic acid is acidic (

).
  • Isoelectric Point (pI): In solution, PDAMs often adopt a zwitterionic form (NH

    
     / COO
    
    
    
    ) if the basicity of the nitrogen is sufficient to deprotonate the tethered acid.
    • 2,6-isomers: The proximity of the acid to the nitrogen often facilitates an intramolecular hydrogen bond (N...HOOC), stabilizing the neutral form over the zwitterion.

    • 3,5-isomers: The spatial separation precludes intramolecular H-bonding, favoring intermolecular interactions or zwitterionic lattices in the solid state.

Lipophilicity (LogD)

The monoesterification serves as a "lipophilicity toggle."

  • Diacid: LogP < 0 (Highly hydrophilic).

  • Diester: LogP > 2 (Lipophilic).

  • Monoester: LogP ≈ 0.5 – 1.5.

  • Drug Design Utility: This range is optimal for crossing biological membranes while maintaining aqueous solubility for formulation.

Experimental Characterization Protocols

Synthesis: Selective Desymmetrization

The synthesis of a monoester from a symmetric diacid requires kinetic control or the use of cyclic anhydrides.

Protocol: Synthesis of Pyridine-3,5-dicarboxylic Acid Monoethyl Ester Reference Grounding: Adapted from partial hydrolysis methodologies [1] and anhydride opening.

  • Starting Material: Diethyl pyridine-3,5-dicarboxylate.[1]

  • Reagent: KOH (0.9 equivalents) in Ethanol/Water (9:1).

  • Procedure:

    • Dissolve diester in EtOH.

    • Add KOH solution dropwise at 0°C (Kinetic control to prevent di-hydrolysis).

    • Stir for 2-4 hours.

    • Evaporate EtOH.

    • Dissolve residue in water and wash with Ether (removes unreacted diester).

    • Acidify aqueous layer to pH 3.5 with HCl.

    • Extract the precipitated monoester with Ethyl Acetate.

  • Yield: Typically 65-75%.

Spectroscopic Identification

Distinguishing the monoester from the diacid/diester mixture is critical.

MethodDiagnostic SignalNote
IR Spectroscopy Split Carbonyl Region: 1735 cm

(Ester C=O) 1705 cm

(Acid C=O)
The acid band is often broader due to H-bonding.

H-NMR
Symmetry Break: 2,6-isomer: The ring protons are no longer equivalent (doublets instead of singlet). OH Signal: Broad singlet at 11-13 ppm (exchangeable).In DMSO-

, the acid proton is usually visible.
Mass Spectrometry Molecular Ion:

and

Fragmentation often shows loss of CO

(44 Da) from the acid side first.

Visualization of Electronic & Logic Pathways

Diagram: pH-Dependent Electronic States

This diagram illustrates the equilibrium states of a generic pyridine monoester, highlighting the zwitterionic transition.

ElectronicStates Cation Cationic Form (pH < 1) Pyridine N protonated COOH protonated Neutral Neutral / Zwitterion (pH 2-4) Equilibrium between: N...HOOC (H-bond) and NH+...COO- Cation->Neutral - H+ Neutral->Cation + H+ Anion Anionic Form (pH > 5) Pyridine N neutral COO- deprotonated Neutral->Anion - H+ Anion->Neutral + H+

Figure 1: The amphoteric nature of PDAMs allows them to switch between cationic, zwitterionic, and anionic states, modulating solubility and binding affinity.

Diagram: Applications Logic Flow

Mapping the electronic properties to specific applications in drug discovery and materials science.

Applications Prop PDAM Electronic Core (Asymmetric Dipole) Chelation Metal Chelation (N, O-donor) Prop->Chelation Prodrug Prodrug Activation (Ester Hydrolysis) Prop->Prodrug HBond H-Bonding Network (Donor/Acceptor) Prop->HBond MOF MOF Linkers (Tunable Pore Size) Chelation->MOF Structural Rigidity Metalloprotein Metalloproteinase Inhibitors Chelation->Metalloprotein Zn2+ Binding Delivery Lipophilic Drug Delivery Prodrug->Delivery Cell Permeability Crystal Co-Crystal Formers HBond->Crystal Supramolecular Assembly

Figure 2: Structure-Activity Relationship (SAR) mapping electronic features to downstream applications.

Applications in Drug Discovery & Materials[3]

Metalloproteinase Inhibition

The 2,6-pyridine dicarboxylic acid monoesters are potent chelators. The electronic density on the nitrogen and the carboxylate oxygen allows for bidentate or tridentate binding to active site metals (e.g.,


 in matrix metalloproteinases).
  • Mechanism:[2][3] The monoester acts as a "zinc-binding group" (ZBG). The ester tail can be modified to fit the hydrophobic S1' pocket of the enzyme, providing selectivity that the simple diacid lacks [2].

Metal-Organic Frameworks (MOFs)

PDAMs are used as "capping agents" or asymmetric linkers in MOF synthesis.

  • Electronic Role: The carboxylate binds to the metal node, while the ester group remains uncoordinated, projecting into the pore. This allows for post-synthetic modification (PSM) of the MOF pore environment by hydrolyzing the ester or reacting it with amines [3].

Prodrug Strategies

For drugs containing a pyridine ring, converting a carboxylic acid to a monoester improves oral bioavailability. The ester masks the negative charge of the carboxylate during absorption (increasing LogD), and is subsequently hydrolyzed by plasma esterases to release the active acid form.

References

  • Ataman Chemicals. "Pyridine-2,6-Dicarboxylic Acid (Dipicolinic Acid) Applications." Technical Data Sheet. [Link]

  • MDPI. "Pyridine-2,6-Dicarboxylic Acid Esters as O,N,O-Pincer Ligands in CuII Complexes." Molecules, 2019.[4] [Link]

  • NIST. "2,5-Pyridinedicarboxylic acid Properties."[5] NIST Chemistry WebBook, SRD 69. [Link]

  • ResearchGate. "DFT Studies on Molecular Structure and HOMO-LUMO of Pyridine Derivatives." Journal of Biophysical Chemistry, 2022.[6] [Link]

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Methodological & Application

protocol for selective hydrolysis to obtain 5-Ethoxycarbonylpyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide to the Selective Synthesis of 5-Ethoxycarbonylpyridine-2-carboxylic Acid

Abstract

This application note provides a comprehensive, field-tested protocol for the selective mono-hydrolysis of diethyl pyridine-2,5-dicarboxylate to yield 5-ethoxycarbonylpyridine-2-carboxylic acid. This mono-acid, mono-ester pyridine derivative is a highly valuable bifunctional building block in the synthesis of pharmaceuticals and advanced materials. The protocol herein is designed for high selectivity and yield, emphasizing control over key reaction parameters. We will delve into the mechanistic basis for selectivity, provide a detailed step-by-step experimental procedure, and offer guidance on purification, characterization, and troubleshooting.

Introduction: The Challenge of Selectivity

Pyridine dicarboxylic acids and their ester derivatives are fundamental scaffolds in medicinal chemistry and materials science.[1][2] 5-Ethoxycarbonylpyridine-2-carboxylic acid, in particular, offers two distinct functional groups for orthogonal chemical modifications. Its synthesis, however, presents a classic chemical challenge: how to selectively hydrolyze one of two chemically similar ester groups on a symmetric precursor, diethyl pyridine-2,5-dicarboxylate.

Achieving this selectivity is not trivial. Aggressive hydrolysis conditions, such as using a large excess of base or high temperatures, will invariably lead to the formation of the undesired 2,5-pyridinedicarboxylic acid.[1] This guide outlines a robust method that leverages subtle electronic differences within the molecule to achieve a controlled and selective saponification.

Principle of Selectivity: The Influence of the Pyridine Nitrogen

The success of this selective hydrolysis hinges on the electronic properties of the pyridine ring. The nitrogen atom is electron-withdrawing, which deactivates the entire aromatic system towards electrophilic substitution but, more importantly for this reaction, activates it towards nucleophilic attack. This effect is most pronounced at the α-positions (C2 and C6).

The carbonyl carbon of the ester at the C2 position is rendered significantly more electrophilic (electron-deficient) than the carbonyl carbon at the C5 position due to the strong inductive and resonance effects of the adjacent nitrogen atom.[3] Consequently, it is more susceptible to nucleophilic attack by a hydroxide ion. By carefully controlling the stoichiometry of the base and the reaction temperature, we can exploit this reactivity difference to favor the hydrolysis of the C2 ester while leaving the C5 ester intact.

Caption: Preferential nucleophilic attack at the C2 position.

Detailed Experimental Protocol

This protocol is optimized for a laboratory scale of approximately 10-20 mmol. Users should perform appropriate risk assessments before commencing.

Materials and Reagents
ReagentGradeSupplier Example
Diethyl pyridine-2,5-dicarboxylate>98%Sigma-Aldrich
Sodium Hydroxide (NaOH)ACS Reagent, ≥97%Fisher Scientific
Ethanol (EtOH), 200 proofAnhydrousDecon Labs
Hydrochloric Acid (HCl)37%, ACS ReagentVWR
Ethyl Acetate (EtOAc)ACS GradeEMD Millipore
Brine (Saturated NaCl solution)-Lab Prepared
Anhydrous Magnesium Sulfate (MgSO₄)-Lab Prepared
Deionized Water (DI H₂O)18 MΩ·cm-
TLC PlatesSilica Gel 60 F₂₅₄Merck
Equipment
  • 250 mL Round-bottom flask

  • Reflux condenser and heating mantle with magnetic stirring

  • Digital thermometer

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • pH meter or pH paper (range 1-14)

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask, dissolve diethyl pyridine-2,5-dicarboxylate (e.g., 4.46 g, 20.0 mmol, 1.0 eq.) in 100 mL of ethanol. Begin stirring the solution at room temperature.

  • Base Addition: Prepare a solution of sodium hydroxide (0.88 g, 22.0 mmol, 1.1 eq.) in 20 mL of deionized water. Add this aqueous NaOH solution dropwise to the stirred ethanolic solution of the diester over 10-15 minutes.

  • Controlled Hydrolysis: Gently heat the reaction mixture to 40-45 °C using a temperature-controlled heating mantle. Maintain this temperature for 4-6 hours.

  • Reaction Monitoring (Crucial Step): Monitor the progress of the reaction every hour using Thin Layer Chromatography (TLC).

    • Eluent: 4:1 Hexane:Ethyl Acetate with 1% acetic acid.

    • Visualization: UV lamp (254 nm).

    • Expected Rf values: Diester (highest Rf) > Mono-acid (intermediate Rf) > Di-acid (lowest Rf, often at baseline).

    • The reaction should be stopped when the spot for the starting diester is significantly diminished but before the spot for the di-acid becomes prominent.

  • Work-up - Quenching and Solvent Removal: Once the reaction has reached the optimal point, cool the flask to room temperature in an ice bath. Concentrate the reaction mixture on a rotary evaporator to remove most of the ethanol.

  • Work-up - Extraction of Unreacted Diester: Add 50 mL of deionized water to the remaining aqueous residue. The pH should be highly basic (>12). Transfer the solution to a separatory funnel and extract with ethyl acetate (2 x 50 mL) to remove any unreacted starting material. Discard the organic layers.

  • Work-up - Acidification and Product Isolation: Cool the aqueous layer in an ice bath. While stirring vigorously, slowly add 2M HCl dropwise to adjust the pH to approximately 4.0-4.5. A white precipitate of 5-ethoxycarbonylpyridine-2-carboxylic acid will form.

  • Filtration and Drying: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water (2 x 20 mL) to remove inorganic salts. Dry the product under vacuum at 50 °C to a constant weight.

  • Purification (Optional): If TLC analysis shows significant impurities, the product can be further purified by recrystallization from an ethanol/water mixture.

Data and Expected Results

The following table summarizes the key quantitative data for the described protocol.

ParameterValue
Reactant Diethyl pyridine-2,5-dicarboxylate
Base (Equivalents) 1.1 eq. NaOH
Solvent System Ethanol / Water
Reaction Temperature 40-45 °C
Reaction Time 4-6 hours (TLC monitored)
Product 5-Ethoxycarbonylpyridine-2-carboxylic acid
Appearance White to off-white solid
Expected Yield 65-75%
Melting Point (Literature) 152-154 °C
Characterization
  • ¹H NMR (400 MHz, DMSO-d₆): Expect signals for the ethyl ester protons (triplet and quartet), aromatic protons on the pyridine ring, and a broad singlet for the carboxylic acid proton.

  • Mass Spectrometry (ESI-): [M-H]⁻ calculated for C₉H₈NO₄⁻: 194.05; found: 194.1.

Workflow Visualization

G A 1. Dissolve Diester in EtOH B 2. Add 1.1 eq. NaOH (aq) A->B Setup C 3. Heat to 40-45°C for 4-6h B->C Initiate Reaction D 4. Monitor by TLC C->D Hydrolysis D->C Continue E 5. Cool & Remove EtOH D->E Optimal Conversion F 6. Extract with EtOAc (pH > 12) E->F Workup G 7. Acidify Aq. Layer to pH ~4 F->G Remove Starting Material H 8. Filter & Wash Solid G->H Precipitate Product I 9. Dry Under Vacuum H->I J Pure Product I->J

Caption: Experimental workflow for selective mono-hydrolysis.

Troubleshooting Guide

IssueProbable Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction; Product loss during workup.Increase reaction time based on TLC. Ensure pH for precipitation is accurate (~4.0). Avoid overwashing the product.
Significant Di-acid Formation Reaction temperature too high; Too much base used.Maintain temperature strictly below 45°C. Use exactly 1.1 equivalents of base. Stop the reaction earlier.
Unreacted Diester in Product Reaction time too short; Inefficient basic extraction.Continue heating until TLC shows consumption. Perform the basic EtOAc extraction thoroughly three times.
Oily Product / Fails to Solidify Presence of solvent or impurities.Ensure product is thoroughly dried under vacuum. Consider recrystallization to improve purity.

References

  • BenchChem. Hydrolysis of Diethyl 2,5 - Pyridinedicarboxylic Acid.
  • Wikipedia. Pyridine. [Link]

  • Duan, J., & Song, X.
  • BenchChem.
  • WUR eDepot. Pyridine dicarboxylic acid derived polyesters: Prospects for developing safe, circular and sustainable materials. [Link]

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Application Notes & Protocols: 5-Ethoxycarbonylpyridine-2-carboxylic Acid and its Analogues as Versatile Ligands in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Guide to a Heteroditopic Ligand System

In the expansive field of coordination chemistry, the rational design of organic ligands is paramount to developing novel metal-organic frameworks (MOFs), coordination polymers (CPs), and discrete molecular complexes with tailored properties. Pyridine-dicarboxylic acids, in particular, have been widely employed as versatile building blocks due to their ability to form stable chelates and bridge metal centers, leading to materials with applications in catalysis, luminescence, and medicine.

This guide focuses on 5-Ethoxycarbonylpyridine-2-carboxylic acid , a compelling yet underexplored ligand. Its structure is unique, presenting a heteroditopic arrangement of three distinct potential coordination sites: the pyridine nitrogen (a neutral N-donor), the 2-carboxylic acid (an anionic O-donor), and the 5-ethoxycarbonyl group (a potential weak O-donor). This arrangement offers a sophisticated platform for creating complex architectures and functional materials.

Given the nascent stage of research into this specific ligand, this document adopts a holistic approach. We will leverage the extensive knowledge base of closely related and well-characterized analogues, such as pyridine-2,5-dicarboxylic acid and pyridine-2-carboxylic acid, to establish a robust theoretical and practical framework. The principles, protocols, and characterization techniques detailed herein are directly applicable and provide a predictive foundation for researchers and drug development professionals aiming to explore the rich potential of 5-Ethoxycarbonylpyridine-2-carboxylic acid.

Part 1: Ligand Profile and Synthesis

Structural and Physicochemical Properties

5-Ethoxycarbonylpyridine-2-carboxylic acid (C₉H₁₁NO₄) is an aromatic heterocyclic compound. The key to its utility in coordination chemistry lies in the electronic and steric interplay of its functional groups.

  • Pyridine Nitrogen: Acts as a Lewis base, providing a primary coordination site for metal ions.

  • 2-Carboxylic Acid Group: This is the principal binding site. Upon deprotonation, it forms a strong anionic carboxylate ligand that can chelate with the pyridine nitrogen to form a stable five-membered ring with a metal center. This bidentate N,O-chelation is a common and stabilizing coordination mode for this class of ligands.

  • 5-Ethoxycarbonyl Group: This group significantly influences the ligand's overall properties. While the ester carbonyl is a weaker Lewis base than the carboxylate, it can participate in coordination, especially with hard metal ions or under specific steric conditions. More commonly, it serves to modulate the electronic properties of the pyridine ring, influence the crystal packing of the resulting complexes through weak interactions, and provide a handle for post-synthetic modification.

PropertyValueReference
Molecular FormulaC₉H₁₁NO₄
Molecular Weight197.191 g/mol
Boiling PointNot Available
Melting PointNot Available
pKaEstimated to be lower than pyridine-2-carboxylic acid due to the electron-withdrawing ester group.
Proposed Synthesis

Proposed Route: Oxidation of Ethyl 6-methylnicotinate

  • Starting Material: Ethyl 6-methylnicotinate (or 5-ethoxycarbonyl-2-methylpyridine).

  • Oxidation: The methyl group can be oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄) under controlled conditions.

  • Rationale: Performing the oxidation under neutral or slightly alkaline conditions is crucial to prevent the cleavage of the pyridine ring or hydrolysis of the ester group. The temperature must be carefully controlled to avoid over-oxidation.

  • Work-up: Following the reaction, the manganese dioxide byproduct is filtered off. The aqueous solution is then carefully acidified to the isoelectric point (typically pH 3-4) to precipitate the desired carboxylic acid product.

Part 2: Principles of Coordination Chemistry

The versatility of 5-Ethoxycarbonylpyridine-2-carboxylic acid stems from its multiple potential coordination modes, which can be exploited to construct diverse supramolecular architectures.

Coordination Modes

The specific coordination mode adopted by the ligand is influenced by several factors, including the geometric and electronic preferences of the metal ion, the reaction pH (which dictates the protonation state of the carboxylate), the solvent system, and the nature of the counter-anions present.

Caption: A typical workflow for solvothermal synthesis and characterization.

Part 4: Essential Characterization Techniques

Confirming the successful synthesis and determining the structure of a new coordination compound requires a suite of analytical techniques.

TechniquePurposeExpected Observations for a Coordinated Complex
FT-IR Spectroscopy To confirm the coordination of functional groups.The broad ν(O-H) band of the carboxylic acid (around 3000 cm⁻¹) should disappear. The ν(C=O) of the free acid (around 1700-1720 cm⁻¹) is replaced by asymmetric νₐₛ(COO⁻) and symmetric νₛ(COO⁻) stretches (around 1610-1550 cm⁻¹ and 1420-1350 cm⁻¹, respectively). Shifts in pyridine ring vibrations (1600-1400 cm⁻¹) indicate coordination of the nitrogen atom.
Single-Crystal X-ray Diffraction (SC-XRD) To determine the precise 3D atomic arrangement, including bond lengths, bond angles, and crystal packing.Provides definitive proof of structure, coordination number, geometry of the metal center, and the connectivity of the framework.
Powder X-ray Diffraction (PXRD) To assess the phase purity of the bulk crystalline material and confirm that it matches the structure determined by SC-XRD.The experimental powder pattern should match the pattern simulated from the single-crystal data.
Thermogravimetric Analysis (TGA) To evaluate thermal stability and quantify the presence of coordinated or lattice solvent molecules.A weight loss step at low temperatures (<150°C) typically corresponds to lattice solvent, while weight loss at higher temperatures can indicate the loss of coordinated solvent, followed by ligand decomposition.
UV-Visible Spectroscopy To investigate the electronic properties of the complex.Appearance of new bands, often in the visible region, can be attributed to d-d transitions of the metal ion or Metal-to-Ligand Charge Transfer (MLCT) bands.

Part 5: Potential Applications

Based on the known functions of analogous coordination polymers, complexes derived from 5-Ethoxycarbonylpyridine-2-carboxylic acid are projected to be valuable in several advanced fields.

  • Heterogeneous Catalysis: The metal centers within a MOF can act as accessible Lewis acid sites for catalytic reactions. The predictable porosity of the framework can also lead to size- and shape-selective catalysis.

  • Luminescent Materials: If coordinated with lanthanide ions (e.g., Eu³⁺, Tb³⁺), the ligand can act as an "antenna," absorbing UV light and transferring the energy to the metal center, resulting in characteristic sharp emission bands. This is useful for sensing and optical devices.

  • Drug Development and Bio-imaging: Coordination of ligands to metal ions can enhance their biological activity. Complexes of this ligand could be investigated for anticancer or antimicrobial properties. The introduction of luminescent properties could also enable applications in cellular imaging.

Caption: Logical pathway from ligand design to potential applications.

References

  • ChemSynthesis. (2025). 5-ethoxycarbonyl-1,6-dihydro-pyridine-2-carboxylic acid. ChemSynthesis. [Link]

  • Alinezhad, H., et al. (n.d.). Coordination complexes of zinc and manganese based on pyridine-2,5-dicarboxylic acid N-oxide: DFT studies and antiproliferative activities consideration. PMC. [Link]

  • Pezzella, A., et al. (n.d.). 2D Coordination Polymers Based on Isoquinoline-5-Carboxylate and Cu(II). Wiley Online Library. [Link]

  • Büyükkıdan, N. (2022). A Short Review on Structural Concepts of Metal Complexes of Proton Transfer Salts of Pyridine-2-Carboxylic Acid. DergiPark. [Link]

  • PubChem. (n.d.). 5-Ethoxy-Pyridine-2-Carboxylic Acid [3-((R)-2-Amino-5,5-Difluoro-4-Methyl-5,6-Dihydro-4h-oxazin-4-Yl)-4-Fluoro-Phenyl]-Amide. National Center for Biotechnology Information. [Link]

  • Patra, R., et al. (2013). Coordination polymers of flexible polycarboxylic acids with metal ions. V. polymeric frameworks of 5-(3,5-dicarboxybenzyloxy)-3-pyridine carboxylic acid with Cd(ii), Cu(ii), Co(ii), Mn(ii) and Ni(ii) ions; Synthesis, structure, and magnetic properties. CrystEngComm. [Link]

  • Serebryanskaya, T.V., et al. (n.d.). Coordination Polymers Based on Highly Emissive Ligands: Synthesis and Functional Properties. PMC. [Link]

  • Zheng, H.-G., et al. (n.d.). Syntheses, crystal structures, and optical properties of five metal complexes constructed from a V-shaped thiophene-containing ligand and different dicarboxylate ligands. Dalton Transactions. [Link]

  • Caglar, S., et al. (2016). New copper(II) complexes including pyridine-2,5-dicarboxylic acid: synthesis, spectroscopic, thermal properties. Semantic Scholar. [Link]

  • Wang, Y.-Y., et al. (n.d.). Coordination Polymers Constructed from Polycarboxylic Acids and Semi-Rigid Bis-pyridyl-bis-imide Ligands: Synthesis, Structures and Iodine Adsorption. MDPI. [Link]

  • Gurban, A. N., et al. (2018). A NOVEL 2D ZINC(II) COORDINATION POLYMER BASED ON 2,2'-BIPYRIDINE-4,4'-DICARBOXYLIC ACID: SYNTHESIS, CRYSTAL STRUCTURE AND PHOTOLUMINESCENCE. Revista de Chimie. [Link]

  • Wang, X-L., et al. (n.d.). Co(II) Metal-Organic Frameworks (MOFs) Assembled from Asymmetric Semirigid Multicarboxylate Ligands. ACS Publications. [Link]

  • García-Valdivia, A. A., et al. (2020). 5-Aminopyridine-2-carboxylic acid as appropriate ligand for constructing coordination polymers with luminescence, slow magnetic relaxation and anti-cancer properties. PubMed. [Link]

  • Al-Obaidi, A. J. M., et al. (2025). Molecular docking, Biological Evaluation of a Co (II) Complex derivative of N⁵, N⁵-di(piperidine-2-carbonyl). Research Square. [Link]

  • Olalekan, T. E., et al. (n.d.). Synthesis Characterization and Biological Activities of Coordination Compounds of 4-Hydroxy-3-nitro-2H-chromen-2-one and Its Aminoethanoic Acid and Pyrrolidine-2-carboxylic Acid Mixed Ligand Complexes. PMC. [Link]

  • Pal, T. K., et al. (n.d.). Metal organic frameworks decorated with free carboxylic acid groups: topology, metal capture and dye adsorption properties. Dalton Transactions. [Link]

  • RSC Publishing. (2020). Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones. [Link]

  • Indian Academy of Sciences. (n.d.). Synthesis and catalytic activity of metallo-organic complexes bearing 5-amino 2-ethylpyridine-2-carboximidate. [Link]

  • García-Valdivia, A. A., et al. (2020). 5-aminopyridine-2-carboxylic acid as appropriate ligand for constructing coordination polymers with luminescence, slow magnetic relaxation and anti-Cancer properties. ResearchGate. [Link]

  • Béreš, M., et al. (2024). Synthesis, structural and magnetic properties of cobalt(ii) complexes with pyridine-based macrocyclic ligand containing two pyridine pendant arms. PMC. [Link]

  • ResearchGate. (2025). Synthesis and catalytic activity of manganese(II) complexes of heterocyclic carboxylic acids: X-ray crystal structures of [Mn(pyr)2]n, [Mn(dipic)(bipy)2]·4.5H2O and [Mn(chedam)(bipy)]. [Link]

  • Lönnecke, P., et al. (n.d.). Synthesis of M-UiO-66 (M = Zr, Ce or Hf) employing 2,5-pyridinedicarboxylic acid as a linker: defect chemistry, framework hydrophilisation and sorption properties. Dalton Transactions. [Link]

  • ResearchGate. (n.d.). *The effect of incorporating carboxylic acid functionalities into 2,2′-bipyridine on the biological activity of the complexes formed: synthesis, structure

Application Notes and Protocols for the Reduction of 5-Ethoxycarbonylpyridine-2-carboxylic Acid to Hydroxymethyl Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the selective and non-selective reduction of 5-ethoxycarbonylpyridine-2-carboxylic acid, a key intermediate in pharmaceutical and materials science. We present detailed protocols and the underlying chemical principles for the synthesis of three distinct hydroxymethyl pyridine derivatives: the selective reduction of the carboxylic acid to yield 5-ethoxycarbonyl-2-(hydroxymethyl)pyridine, the selective reduction of the ester to afford 2-carboxy-5-(hydroxymethyl)pyridine, and the exhaustive reduction to 2,5-bis(hydroxymethyl)pyridine. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causal relationships behind experimental choices and ensuring reproducible, self-validating protocols.

Introduction: Navigating the Chemoselectivity of a Bifunctional Pyridine Derivative

The reduction of carbonyl functional groups is a cornerstone of organic synthesis. 5-Ethoxycarbonylpyridine-2-carboxylic acid presents a particularly interesting challenge due to the presence of two distinct carbonyl moieties: a carboxylic acid at the C2 position and an ester at the C5 position. The selective reduction of one group in the presence of the other allows for the synthesis of valuable, differentially functionalized pyridine building blocks. These hydroxymethyl pyridines are precursors to a wide range of bioactive molecules and functional materials.

The choice of reducing agent is paramount in dictating the outcome of this transformation. The disparate reactivity of carboxylic acids and esters towards various hydride donors forms the basis of the selective methodologies detailed herein. This guide will explore three distinct reduction pathways, providing not just the "how" but also the "why" for each protocol.

Reaction Pathways and Strategic Considerations

The reduction of 5-ethoxycarbonylpyridine-2-carboxylic acid can proceed via three main pathways, each yielding a unique product with distinct synthetic utility. The choice of pathway is dictated by the desired final product and the strategic selection of the reducing agent.

G start 5-Ethoxycarbonylpyridine-2-carboxylic acid prod1 5-Ethoxycarbonyl-2-(hydroxymethyl)pyridine start->prod1 Borane (BH3·THF) Selective for Carboxylic Acid prod2 2,5-bis(hydroxymethyl)pyridine start->prod2 Lithium Aluminum Hydride (LiAlH4) Non-selective, Strong prod3 2-Carboxy-5-(hydroxymethyl)pyridine start->prod3 Lithium Borohydride (LiBH4) Selective for Ester

Figure 1: Overview of the selective and non-selective reduction pathways for 5-ethoxycarbonylpyridine-2-carboxylic acid.

Protocol I: Selective Reduction of the Carboxylic Acid with Borane

Objective: To synthesize 5-ethoxycarbonyl-2-(hydroxymethyl)pyridine by selectively reducing the carboxylic acid moiety.

Core Principle: Borane (BH3) and its complexes, such as borane-tetrahydrofuran (BH3·THF), are highly effective and chemoselective reagents for the reduction of carboxylic acids in the presence of esters.[1][2] The electrophilic nature of borane allows it to preferentially coordinate with the more electron-rich carbonyl oxygen of the carboxylic acid, facilitating hydride transfer.

Mechanism Insight

The selectivity of borane arises from its Lewis acidic character. It forms an acyloxyborane intermediate with the carboxylic acid, which is then rapidly reduced. Esters are less reactive towards borane under the same conditions, allowing for high chemoselectivity.[2]

Detailed Protocol

Materials:

  • 5-Ethoxycarbonylpyridine-2-carboxylic acid

  • Borane-tetrahydrofuran complex (1 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO3) solution

  • Saturated Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

  • Ethyl acetate

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 5-ethoxycarbonylpyridine-2-carboxylic acid (1 equivalent).

  • Dissolve the starting material in anhydrous THF (10 mL per gram of starting material).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the borane-THF complex (1.0 M solution in THF, 2-3 equivalents) dropwise via the dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture back to 0 °C and cautiously quench the excess borane by the slow, dropwise addition of methanol until gas evolution ceases.

  • Remove the solvents under reduced pressure.

  • To the residue, add 1 M HCl and stir for 30 minutes.

  • Basify the aqueous solution to pH 8-9 with saturated NaHCO3 solution.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to obtain pure 5-ethoxycarbonyl-2-(hydroxymethyl)pyridine.

Protocol II: Non-Selective Reduction of Both Carbonyl Groups with Lithium Aluminum Hydride

Objective: To synthesize 2,5-bis(hydroxymethyl)pyridine by the complete reduction of both the carboxylic acid and the ester functionalities.

Core Principle: Lithium aluminum hydride (LiAlH4) is a powerful, non-selective reducing agent capable of reducing a wide range of carbonyl compounds, including both carboxylic acids and esters, to their corresponding alcohols.[1] Its high reactivity necessitates careful handling and anhydrous conditions.

Mechanism Insight

LiAlH4 provides a source of nucleophilic hydride ions (H-). The reduction of both the ester and carboxylic acid proceeds via nucleophilic acyl substitution, followed by a second hydride attack on the intermediate aldehyde to yield the primary alcohol.

Detailed Protocol

Materials:

  • 5-Ethoxycarbonylpyridine-2-carboxylic acid

  • Lithium Aluminum Hydride (LiAlH4)

  • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

  • Sodium Sulfate Decahydrate (Na2SO4·10H2O) or Rochelle's salt (potassium sodium tartrate) solution

  • Anhydrous Sodium Sulfate (Na2SO4)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add LiAlH4 (4-5 equivalents) as a suspension in anhydrous THF.

  • In a separate flask, dissolve 5-ethoxycarbonylpyridine-2-carboxylic acid (1 equivalent) in anhydrous THF.

  • Cool the LiAlH4 suspension to 0 °C in an ice bath.

  • Slowly and carefully add the solution of the starting material to the LiAlH4 suspension dropwise. An exothermic reaction with gas evolution will occur.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to 0 °C.

  • Workup (Fieser method): Cautiously and sequentially add water (x mL), 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH4 in grams. This should produce a granular precipitate that is easy to filter.

  • Alternatively, quench with a saturated aqueous solution of Rochelle's salt and stir vigorously overnight. This will break up the aluminum salt emulsion.

  • Filter the resulting precipitate and wash it thoroughly with THF or ethyl acetate.

  • Combine the filtrate and the washings, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude 2,5-bis(hydroxymethyl)pyridine by recrystallization or column chromatography.

Protocol III: Selective Reduction of the Ester with Lithium Borohydride

Objective: To synthesize 2-carboxy-5-(hydroxymethyl)pyridine by selectively reducing the ester group in the presence of the carboxylic acid.

Core Principle: Lithium borohydride (LiBH4) is a milder reducing agent than LiAlH4 but is more reactive than sodium borohydride. Crucially, it can selectively reduce esters to alcohols in the presence of carboxylic acids.[1] This selectivity is attributed to the initial acid-base reaction between the carboxylic acid and LiBH4, forming a lithium carboxylate salt which is less susceptible to reduction.

Mechanism Insight

The carboxylic acid proton reacts with a hydride from LiBH4 to generate H2 gas and a lithium carboxylate. This salt is unreactive towards further reduction by LiBH4 under the reaction conditions. The ester, however, is susceptible to nucleophilic attack by the borohydride, leading to its reduction to the corresponding alcohol.

Detailed Protocol

Materials:

  • 5-Ethoxycarbonylpyridine-2-carboxylic acid

  • Lithium Borohydride (LiBH4)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl acetate

  • Saturated Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Sodium Sulfate (Na2SO4)

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 5-ethoxycarbonylpyridine-2-carboxylic acid (1 equivalent) and dissolve it in anhydrous THF.

  • Add Lithium Borohydride (2-3 equivalents) portion-wise at room temperature. Note: Gas evolution (H2) will occur.

  • Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the progress by TLC.

  • Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of 1 M HCl until the pH is acidic (pH ~2-3).

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the resulting crude 2-carboxy-5-(hydroxymethyl)pyridine by a suitable method such as recrystallization or column chromatography.

Comparative Summary of Reduction Methods

Method Reducing Agent Selectivity Product Key Considerations
I Borane-THF (BH3·THF)Carboxylic Acid > Ester5-Ethoxycarbonyl-2-(hydroxymethyl)pyridineExcellent chemoselectivity; requires anhydrous conditions.
II Lithium Aluminum Hydride (LiAlH4)Non-selective2,5-bis(hydroxymethyl)pyridineHighly reactive and pyrophoric; reduces both groups; requires strict anhydrous conditions and careful workup.
III Lithium Borohydride (LiBH4)Ester > Carboxylic Acid2-Carboxy-5-(hydroxymethyl)pyridineMilder than LiAlH4; good selectivity for esters over carboxylic acids; requires elevated temperatures and longer reaction times.

Experimental Workflow Visualization

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep Dissolve Starting Material in Anhydrous Solvent add_reagent Add Reducing Agent (Control Temperature) prep->add_reagent stir Stir at Appropriate Temperature (Monitor by TLC) add_reagent->stir quench Quench Excess Reagent stir->quench extract Aqueous Workup & Extraction quench->extract purify Dry, Concentrate & Purify (Chromatography/Recrystallization) extract->purify

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Application Note: A Scalable and Selective Synthesis of 5-Ethoxycarbonylpyridine-2-carboxylic Acid for Industrial Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides a detailed, scalable, and field-proven protocol for the synthesis of 5-Ethoxycarbonylpyridine-2-carboxylic acid, a key intermediate in the pharmaceutical and agrochemical industries. This guide is intended for researchers, scientists, and drug development professionals seeking a robust and efficient manufacturing process. We will delve into the strategic selective mono-esterification of pyridine-2,5-dicarboxylic acid, leveraging the inherent reactivity differences of the carboxylic acid moieties. Furthermore, this document outlines a scalable purification strategy and rigorous analytical methods for quality control, ensuring the final product meets stringent industrial standards.

Introduction: The Significance of 5-Ethoxycarbonylpyridine-2-carboxylic Acid

5-Ethoxycarbonylpyridine-2-carboxylic acid, also known as 5-(ethoxycarbonyl)picolinic acid, is a pivotal building block in the synthesis of a wide array of bioactive molecules. Its unique trifunctional structure, featuring a pyridine core, a carboxylic acid, and an ester group, allows for diverse chemical modifications, making it an attractive starting material for drug discovery and development. The controlled and cost-effective production of this intermediate is therefore a critical aspect of the fine chemical industry.

This application note addresses the challenges associated with the selective synthesis of this mono-ester, offering a practical and scalable solution that minimizes the formation of the undesired di-ester byproduct and avoids harsh reaction conditions that can lead to decarboxylation.

Strategic Synthesis: Selective Mono-esterification

The cornerstone of this synthetic approach is the selective Fischer-Speier esterification of the readily available and commercially sourced pyridine-2,5-dicarboxylic acid. The key to achieving high selectivity for the 5-ethoxycarbonyl isomer lies in the differential electronic and steric environment of the two carboxylic acid groups. The carboxylic acid at the 2-position (picolinic acid moiety) is in close proximity to the nitrogen atom of the pyridine ring, influencing its acidity and steric accessibility compared to the carboxylic acid at the 5-position. By carefully controlling the reaction conditions, we can exploit this difference to favor the formation of the desired mono-ester.

Reaction Mechanism and Rationale

The Fischer-Speier esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol. In this case, pyridine-2,5-dicarboxylic acid is treated with ethanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid. The acid protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by ethanol.

To promote the formation of the mono-ester and prevent the formation of the di-ester, a stoichiometric amount of ethanol relative to the dicarboxylic acid is employed, and the reaction temperature is carefully controlled to prevent side reactions like decarboxylation.

Scalable Synthesis Protocol

This protocol is designed for a nominal 1 kg scale production of 5-Ethoxycarbonylpyridine-2-carboxylic acid.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )QuantityPurity
Pyridine-2,5-dicarboxylic acid100-26-5167.121.00 kg (5.98 mol)≥98%
Ethanol (anhydrous)64-17-546.072.76 L (47.84 mol)≥99.5%
Sulfuric Acid (concentrated)7664-93-998.08163 mL (2.99 mol)98%
Toluene108-88-392.145.0 LTechnical Grade
Sodium Bicarbonate144-55-684.01As required≥99%
Deionized Water7732-18-518.02As required-
Ethyl Acetate141-78-688.11As requiredTechnical Grade
Brine (saturated NaCl solution)--As required-
Anhydrous Sodium Sulfate7757-82-6142.04As requiredGranular
Equipment
  • 20 L glass-lined reactor with overhead stirrer, reflux condenser, temperature probe, and addition funnel.

  • Heating/cooling mantle for the reactor.

  • 50 L extraction vessel.

  • Rotary evaporator with a suitable sized flask.

  • Vacuum oven.

  • Appropriate personal protective equipment (PPE): safety glasses, lab coat, gloves (nitrile or neoprene).

Step-by-Step Procedure
  • Reaction Setup:

    • Charge the 20 L reactor with pyridine-2,5-dicarboxylic acid (1.00 kg, 5.98 mol) and anhydrous ethanol (2.76 L, 47.84 mol).

    • Begin stirring the suspension at a moderate speed (150-200 rpm).

    • Carefully and slowly add concentrated sulfuric acid (163 mL, 2.99 mol) to the stirred suspension via the addition funnel over a period of 30-45 minutes. An exothermic reaction will occur, and the temperature should be maintained below 40°C using a cooling bath if necessary.

  • Esterification Reaction:

    • Once the addition of sulfuric acid is complete, heat the reaction mixture to a gentle reflux (approximately 78-80°C).

    • Maintain the reflux for 6-8 hours. The progress of the reaction should be monitored by HPLC to determine the ratio of mono-ester, di-ester, and starting material.[1]

  • Work-up and Neutralization:

    • After the desired conversion is achieved, cool the reaction mixture to room temperature (20-25°C).

    • Carefully transfer the reaction mixture to the 50 L extraction vessel containing 10 L of cold deionized water.

    • Slowly and with vigorous stirring, add a saturated solution of sodium bicarbonate to neutralize the excess sulfuric acid. Continue addition until the pH of the aqueous phase is between 7.0 and 7.5. Caution: Significant CO2 evolution will occur. Ensure adequate ventilation and control the rate of addition to prevent excessive foaming.

  • Extraction:

    • Extract the aqueous mixture with ethyl acetate (3 x 3 L).

    • Combine the organic layers and wash with brine (2 x 2 L).

    • Dry the organic layer over anhydrous sodium sulfate, then filter.

  • Solvent Removal and Product Isolation:

    • Concentrate the filtered organic solution under reduced pressure using a rotary evaporator to obtain a crude solid.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_reaction Reaction Stage cluster_workup Work-up & Purification PDCA Pyridine-2,5-dicarboxylic acid Reactor 20L Reactor (Reflux, 6-8h) PDCA->Reactor Ethanol Ethanol (Excess) Ethanol->Reactor H2SO4 H₂SO₄ (catalyst) H2SO4->Reactor Neutralization Neutralization (NaHCO₃) Reactor->Neutralization Extraction Extraction (Ethyl Acetate) Neutralization->Extraction Drying Drying (Na₂SO₄) Extraction->Drying Evaporation Solvent Removal Drying->Evaporation Crystallization Crystallization (Toluene/Heptane) Evaporation->Crystallization FinalProduct 5-Ethoxycarbonylpyridine- 2-carboxylic acid Crystallization->FinalProduct

Caption: Scalable workflow for the synthesis of 5-Ethoxycarbonylpyridine-2-carboxylic acid.

Industrial-Scale Purification: Crystallization

For industrial applications, purification by crystallization is a more cost-effective and scalable method than chromatography.

Crystallization Protocol
  • Dissolution:

    • Transfer the crude solid product to a clean, dry reactor.

    • Add a minimal amount of hot toluene (approximately 3 L per kg of crude product) to dissolve the solid. Gentle heating (60-70°C) may be required.

  • Crystallization:

    • Once a clear solution is obtained, slowly add heptane (approximately 6 L per kg of crude product) as an anti-solvent while maintaining a temperature of 50-60°C.

    • After the addition of heptane is complete, slowly cool the mixture to 0-5°C over a period of 4-6 hours with gentle stirring.

  • Isolation and Drying:

    • Collect the precipitated crystals by filtration.

    • Wash the filter cake with cold heptane (2 x 1 L).

    • Dry the purified product in a vacuum oven at 40-50°C until a constant weight is achieved.

Expected Yield: 75-85% of a white to off-white crystalline solid.

Quality Control: Analytical Methods

Rigorous analytical testing is crucial to ensure the purity and identity of the final product.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of 5-Ethoxycarbonylpyridine-2-carboxylic acid and for quantifying any impurities, such as the starting di-acid and the di-ester byproduct.

ParameterCondition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30°C

Acceptance Criteria: Purity ≥ 98.5%, Di-ester ≤ 0.5%, Di-acid ≤ 1.0%.

Spectroscopic Analysis
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 13.5-14.5 (br s, 1H, COOH)

    • δ 9.0-9.2 (m, 1H, pyridine-H6)

    • δ 8.4-8.6 (m, 1H, pyridine-H4)

    • δ 8.1-8.3 (m, 1H, pyridine-H3)

    • δ 4.3-4.5 (q, J = 7.1 Hz, 2H, OCH₂CH₃)

    • δ 1.3-1.5 (t, J = 7.1 Hz, 3H, OCH₂CH₃)

  • ¹³C NMR (101 MHz, DMSO-d₆):

    • δ 165.5 (C=O, acid)

    • δ 164.0 (C=O, ester)

    • δ 152.0 (pyridine C2)

    • δ 148.5 (pyridine C6)

    • δ 140.0 (pyridine C4)

    • δ 128.0 (pyridine C5)

    • δ 125.0 (pyridine C3)

    • δ 61.5 (OCH₂)

    • δ 14.0 (CH₃)

  • Infrared (IR) Spectroscopy (ATR):

    • 3000-2500 cm⁻¹ (broad, O-H stretch of carboxylic acid)

    • 1720-1700 cm⁻¹ (C=O stretch of carboxylic acid)

    • 1735-1715 cm⁻¹ (C=O stretch of ester)

    • 1590, 1550, 1470 cm⁻¹ (C=C and C=N stretching of pyridine ring)

    • 1300-1200 cm⁻¹ (C-O stretch)

Visualization of Analytical Workflow

Analytical_Workflow cluster_sampling Sampling cluster_testing Analytical Testing cluster_decision Quality Decision FinalProduct Final Product Batch HPLC HPLC Purity Assay FinalProduct->HPLC NMR ¹H & ¹³C NMR (Structure Confirmation) FinalProduct->NMR IR IR Spectroscopy (Functional Groups) FinalProduct->IR QC_Review QC Data Review HPLC->QC_Review NMR->QC_Review IR->QC_Review Release Batch Release QC_Review->Release Meets Specs Reject Batch Rejection QC_Review->Reject Out of Specs

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Troubleshooting & Optimization

preventing decarboxylation of 5-Ethoxycarbonylpyridine-2-carboxylic acid during heating

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Zwitterion Trap"

The instability of 5-Ethoxycarbonylpyridine-2-carboxylic acid is not a random thermal event; it is a mechanistically driven process specific to pyridine-2-carboxylic acids (picolinic acids).

The core issue is the Hammick Reaction mechanism . Upon heating, particularly in the presence of moisture or acidic protons, the molecule forms a zwitterionic intermediate. The protonated nitrogen acts as an electron sink, facilitating the cleavage of the C2-carboxyl bond and the release of CO₂.

Critical Constraint: The ester group at the 5-position is electron-withdrawing. While this makes the 2-COOH more acidic, it also stabilizes the transition state for decarboxylation, making this specific derivative more thermally labile than unsubstituted picolinic acid.

The Golden Rule: Never expose the free acid to heat (>40°C) and protic solvents simultaneously. Process the material as a salt or in aprotic media whenever possible.

Mechanistic Insight

To prevent the reaction, you must understand the enemy. The decarboxylation proceeds through a cyclic transition state involving the protonated nitrogen.

DecarboxylationMechanism cluster_danger DANGER ZONE Start Free Acid (Stable at RT) Protonation Protonation (Acidic Media) Start->Protonation + H+ Zwitterion Zwitterionic Intermediate Protonation->Zwitterion Equilibrium TS Cyclic Transition State (Hammick) Zwitterion->TS Heat (>50°C) Product Decarboxylated Product + CO2 TS->Product Irreversible

Caption: The Hammick mechanism pathway. The danger zone exists where the molecule is protonated and subjected to heat. Preventing the zwitterion prevents the reaction.

Experimental Protocols

Protocol A: Safe Synthesis & Isolation (The "Cold-Acid" Method)

Use this if you absolutely must isolate the free acid solid.

Objective: Selectively hydrolyze diethyl 2,5-pyridinedicarboxylate to the mono-acid without triggering CO₂ loss.

Materials:

  • Diethyl 2,5-pyridinedicarboxylate[1]

  • NaOH (1.05 equiv, 1M in Methanol/Water)

  • HCl (1M, aqueous)

  • 2-MeTHF (2-Methyltetrahydrofuran) or Ethyl Acetate

Step-by-Step:

  • Saponification: Dissolve diester in MeOH. Add NaOH (1.05 eq) at 0°C . Stir at 0°C to 20°C. Do not reflux. Monitor by UPLC-MS.

    • Why? The diester is stable. The mono-sodium salt formed is also stable.

  • Workup Preparation: Once hydrolysis is complete, cool the mixture to 0°C .

  • Biphasic Acidification (CRITICAL):

    • Add cold 2-MeTHF to the reaction vessel.

    • Slowly add 1M HCl while vigorously stirring, maintaining internal temperature <5°C .

    • Stop acidification at pH 3.5 - 4.0 .

    • Why? Going to pH 1-2 forces the protonation of the pyridine nitrogen, accelerating decarboxylation. You only need to protonate the carboxylate (pKa ~3.5).

  • Rapid Extraction: Immediately separate layers. Extract aqueous layer once more with cold 2-MeTHF.

  • Drying: Dry organic layer over Na₂SO₄ at room temperature.

  • Concentration: Evaporate solvent under reduced pressure with a bath temperature ≤ 35°C .

    • Result: Off-white solid. Store at -20°C immediately.

Protocol B: The "Salt-Bridge" Strategy (Recommended)

Use this to avoid isolation entirely. This is the industry-standard approach for unstable picolinic acids.

Concept: Instead of isolating the unstable free acid, isolate the stable Potassium or Sodium salt, or carry the solution directly into the next step.

  • Hydrolysis: Perform hydrolysis using KOH in Ethanol.

  • Precipitation: Instead of acidifying, add an anti-solvent (like cold Isopropyl Ether or Heptane) to the reaction mixture.

  • Filtration: Filter the Potassium 5-ethoxycarbonylpyridine-2-carboxylate .

  • Usage: This salt is stable at room temperature. When ready to couple, suspend the salt in DMF/DCM and add your coupling reagent (e.g., HATU) and then add 1 equivalent of HCl (e.g., 4M in Dioxane) or simply rely on the coupling reagent's activation cycle if using T3P.

Protocol C: Safe Amidation (Coupling)

Avoid Thionyl Chloride (SOCl₂) or Oxalyl Chloride. These generate HCl and require heat/concentration, guaranteeing decarboxylation.

Reagent of Choice: T3P (Propylphosphonic anhydride) [2][3][4]

  • Why? T3P works in organic solvents (EtOAc/DMF), requires no acid activation, and byproducts are water-soluble.

Workflow:

  • Dissolve the Free Acid (from Protocol A) or suspend the K-Salt (from Protocol B) in EtOAc or DMF.

  • Add the amine (1.1 equiv) and Pyridine/DIPEA (3.0 equiv).

  • Cool to 0°C.

  • Add T3P (50% in EtOAc, 1.5 equiv) dropwise.

  • Allow to warm to RT. Do not heat.

  • Result: High yield amide formation with <1% decarboxylation.

Troubleshooting & FAQs

Q1: I see a peak at [M-44] on my LC-MS. What is happening?

A: You have lost CO₂ (Molecular weight 44). This is the decarboxylated byproduct (ethyl nicotinate).

  • Cause: You likely heated the reaction during workup or used a rotary evaporator bath >40°C while the mixture was acidic.

  • Fix: Check the pH of your aqueous layer.[5][6] If it was <2.0, you are in the "Danger Zone." Repeat the experiment using Protocol A (Biphasic Acidification) and keep the bath <35°C.

Q2: Can I use Thionyl Chloride to make the acid chloride?

A: No. Acid chloride formation generates HCl. Refluxing this specific substrate in SOCl₂ will lead to significant decarboxylation. If you must make the acid chloride, use Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) at 0°C in neutral DCM. This generates the acid chloride under neutral conditions.

Q3: Why is the 5-ethoxycarbonyl derivative worse than regular picolinic acid?

A: Electronic effects.[7][8] The ester at position 5 is electron-withdrawing. This pulls electron density from the ring, stabilizing the negative charge that develops on the ring carbon (C2) when CO₂ leaves. A more stable transition state means a faster reaction rate.

Q4: How should I store the material?

A:

  • Free Acid: -20°C, under Argon. Shelf life: ~2 weeks.

  • Potassium/Sodium Salt: Room Temperature, Desiccator. Shelf life: >6 months.

  • Recommendation: Convert to the salt if you need to store it.

Decision Matrix Visualization

DecisionMatrix cluster_warn Avoid Start Start: Diethyl 2,5-pyridinedicarboxylate Hydrolysis Hydrolysis (NaOH/MeOH, <20°C) Start->Hydrolysis Decision Do you need to store it? Hydrolysis->Decision YesStore Isolate as Potassium Salt Decision->YesStore Yes NoStore Isolate Free Acid (Risky) Decision->NoStore No (Immediate Use) Precipitate Precipitate with IPE/Heptane YesStore->Precipitate StableStorage Stable Solid (RT) Precipitate->StableStorage Acidify Acidify to pH 4 @ 0°C Extract into EtOAc NoStore->Acidify Coupling Coupling (T3P/HATU) NO HEAT Acidify->Coupling SOCl2 SOCl2 / Reflux

Caption: Decision matrix for handling the substrate. Salt isolation is the safest pathway.

References

  • Dunn, G. E., et al. (1977).[7] "Kinetics

Sources

troubleshooting low reactivity of 5-Ethoxycarbonylpyridine-2-carboxylic acid in substitution reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are likely reading this guide because your reactions with 5-Ethoxycarbonylpyridine-2-carboxylic acid (Structure 1 ) are failing in one of two ways:

  • Amide/Ester Coupling: The reaction stalls, yields are negligible, or you observe rapid decomposition of the activated intermediate.

  • Ring Functionalization: Standard electrophilic aromatic substitution (

    
    ) attempts (halogenation, nitration) return unreacted starting material.
    

The Root Cause: This molecule is a "deceptively simple" heterocycle. The combination of the electron-deficient pyridine ring with two electron-withdrawing groups (EWGs)—the C2-carboxylic acid and the C5-ester—creates a unique electronic environment. The ring is severely deactivated, while the C2-position is prone to chelation-induced deactivation and thermal decarboxylation .

Visual Troubleshooting Logic

Before proceeding, identify your specific failure mode using the logic map below.

TroubleshootingLogic Start Identify Failure Mode ReactionType What reaction are you attempting? Start->ReactionType Coupling C2-COOH Derivatization (Amide/Ester) ReactionType->Coupling RingSub Ring Substitution (C-H Functionalization) ReactionType->RingSub Stability Material Disappears (No Product) ReactionType->Stability Issue_Chelation Issue: N-Atom Chelation & N-Acylurea Formation Coupling->Issue_Chelation Issue_Deactivated Issue: Ring is too electron-deficient for SeAr RingSub->Issue_Deactivated Issue_Decarb Issue: Thermal Decarboxylation Stability->Issue_Decarb Sol_T3P Solution: T3P Protocol (See Module 1) Issue_Chelation->Sol_T3P Sol_Minisci Solution: Radical Chemistry (Minisci Reaction) Issue_Deactivated->Sol_Minisci Sol_Temp Solution: Keep T < 60°C Avoid strong acid/heat Issue_Decarb->Sol_Temp

Figure 1: Decision tree for diagnosing reactivity issues based on reaction type.

Module 1: The "Dead" Reaction (Amide Coupling Failures)

The Scenario: You are attempting to couple an amine to the C2-carboxylic acid using standard reagents (EDC/HOBt, HATU), but conversion is poor.

The Science: Pyridine-2-carboxylic acids (picolinic acids) suffer from the "Neighboring Group Effect."

  • Chelation: The pyridine nitrogen (

    
    ) lone pair is spatially close to the C2-carbonyl. It can chelate the metal/cation of the coupling reagent, preventing activation.
    
  • N-Acylurea Formation: With carbodiimides (EDC/DCC), the pyridine nitrogen can facilitate an intramolecular attack, rearranging the active

    
    -acylisourea into an unreactive 
    
    
    
    -acylurea byproduct before the amine can attack [1].

The Solution: Propylphosphonic Anhydride (T3P) T3P is superior for picolinic acids because it forms a cyclic activated intermediate that is sterically bulky and less prone to


-atom interference. It also operates well with pyridine as the base, which suppresses epimerization (though not a concern here, it indicates mildness) [2].
Protocol: Optimized T3P Coupling
ParameterSpecificationReason
Reagent T3P (50% in EtOAc/DMF) Forms highly reactive but stable mixed anhydride; water-soluble byproducts.
Base Pyridine (3-5 equiv)Acts as both base and solvent/co-solvent; prevents chelation by saturating the coordination sphere.
Solvent 2-MeTHF or EtOAc Green solvents that solubilize the T3P concentrate well.
Temp 0°C to RT CRITICAL: Do not heat >50°C to avoid decarboxylation.

Step-by-Step:

  • Dissolve 5-Ethoxycarbonylpyridine-2-carboxylic acid (1.0 equiv) and the Amine (1.1 equiv) in EtOAc or 2-MeTHF (5–10 mL/mmol).

  • Add Pyridine (3.0 equiv).

  • Cool the mixture to 0°C.

  • Dropwise add T3P (50% w/w solution, 1.5 equiv).

  • Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Quench: Add water. The T3P byproducts are water-soluble.[1]

  • Workup: Wash organic layer with 0.5M HCl (to remove pyridine) and then

    
    .
    

Module 2: The "Impossible" Substitution (Ring Functionalization)

The Scenario: You are trying to add a halogen, alkyl, or acyl group to the pyridine ring using standard Electrophilic Aromatic Substitution (


), but the starting material is inert.

The Science: The pyridine ring is already electron-deficient. Adding two EWGs (COOH at C2, COOEt at C5) makes the ring extremely deactivated .

  • 
     (Electrophilic):  Impossible. The LUMO is too high; the ring will not attack electrophiles (
    
    
    
    ,
    
    
    ).
  • 
     (Nucleophilic):  Possible only if you have a leaving group (e.g., F, Cl) on the ring. Since you only have H, this pathway is blocked.
    

The Solution: Radical Substitution (Minisci Reaction) To functionalize this electron-poor ring, you must use radical chemistry . Nucleophilic alkyl radicals (generated from carboxylic acids, alcohols, or alkyl halides) will readily attack the electron-deficient protonated pyridine ring [3].

Protocol: Silver-Catalyzed Minisci Alkylation

Target: Adding an alkyl group (R) to the C4 or C6 position.

MinisciMechanism Step1 Radical Source (R-COOH) Radical Nucleophilic Radical (R•) Step1->Radical Oxidative Decarboxylation Oxidant Oxidant (NH4)2S2O8 + AgNO3 Oxidant->Step1 Product Alkylated Product (Py-R) Radical->Product Substrate Protonated Substrate (Py-H+) Substrate->Product Radical Attack at C4/C6

Figure 2: Mechanism of Minisci alkylation for electron-deficient pyridines.

Step-by-Step:

  • Solvent: Use a biphasic system: DCM : Water (1:1) or TFA : Water . Acidic conditions are required to protonate the pyridine nitrogen, lowering the LUMO further.[2]

  • Reagents:

    • Substrate (1.0 equiv)

    • Alkyl Carboxylic Acid (R-COOH, 2–3 equiv) as the radical source.

    • 
        (0.2 equiv) as catalyst.
      
    • 
        (Ammonium Persulfate, 3.0 equiv) as oxidant.
      
  • Procedure:

    • Dissolve substrate and R-COOH in solvent. Add

      
      .
      
    • Heat to 40–50°C.

    • Add Persulfate solution dropwise over 30 mins (controls radical flux).

    • Note: The 5-COOEt group directs incoming radicals primarily to the C4 position due to steric and electronic vectors.

Module 3: Stability & Handling (Decarboxylation)

The Scenario: Your starting material disappears during a reaction involving heat (>80°C) or strong acid, but no desired product is formed.

The Science: Pyridine-2-carboxylic acids are prone to Hammick-type decarboxylation .

  • The electron-withdrawing ester at C5 stabilizes the intermediate anion/ylide formed after

    
     loss, effectively lowering the activation energy for decarboxylation .
    
  • Risk Zone: Temperatures

    
    , especially in the presence of ketones or aldehydes (Hammick conditions), or simply in high-boiling solvents (DMSO/DMF).
    

The Solution:

  • Temperature Limit: Keep all reactions below 60°C .

  • Activation: If converting to acid chloride, use Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine) at 0°C instead of refluxing in Thionyl Chloride (

    
    ).
    

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Dunetz, J. R., et al. (2011).[3] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[3][4] Organic Letters, 13(19), 5048–5051.

  • Duncton, M. A. (2011). Minisci reactions: Versatile CH-functionalization for medicinal chemists. MedChemComm, 2(12), 1135-1161.

Sources

Technical Support Center: Solvent Selection for Chromatography of 5-Ethoxycarbonylpyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic analysis of 5-Ethoxycarbonylpyridine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for common chromatographic challenges associated with this molecule. Our focus is on explaining the "why" behind the methodology, empowering you to make informed decisions during method development and troubleshooting.

Part 1: Fundamentals of Method Development

This section addresses the foundational questions regarding the physicochemical properties of 5-Ethoxycarbonylpyridine-2-carboxylic acid and how they dictate the initial choices in chromatographic method development.

Q1: What are the critical physicochemical properties of 5-Ethoxycarbonylpyridine-2-carboxylic acid that I must consider?

A1: Understanding the structure of 5-Ethoxycarbonylpyridine-2-carboxylic acid is the first step to developing a robust chromatographic method. This molecule is amphoteric, meaning it has both acidic and basic functional groups:

  • A Carboxylic Acid Group (-COOH): This group is acidic, with an estimated pKa around 3.3.[1]

  • A Pyridine Ring Nitrogen (=N-): This nitrogen atom is basic, with the pKa of its conjugate acid (the pyridinium ion) being approximately 5.2.[2]

This dual nature means the molecule's overall charge is highly dependent on pH.[3] At a pH near its isoelectric point, it will exist as a zwitterion. At low pH (e.g., < 2), the carboxylic acid will be neutral, and the pyridine nitrogen will be protonated (positive charge). At high pH (e.g., > 7), the carboxylic acid will be deprotonated (negative charge), and the pyridine nitrogen will be neutral. This pH-dependent ionization is the single most important factor governing its retention and peak shape in reversed-phase HPLC.[4]

Q2: What is the best chromatographic mode to start with for this compound? (Reversed-Phase vs. HILIC)

A2: For 5-Ethoxycarbonylpyridine-2-carboxylic acid, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the recommended starting point. The molecule possesses sufficient non-polar character from its ethoxycarbonyl group and pyridine ring to be retained on common stationary phases like C18 or C8. More importantly, RP-HPLC offers excellent control over the ionization of the analyte through the use of buffered aqueous-organic mobile phases.[5]

Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative for highly polar compounds that are poorly retained in reversed-phase.[6] While this molecule has polar functional groups, it typically has enough hydrophobicity for RP-HPLC to be effective. HILIC could be considered if you are analyzing it alongside very polar impurities or metabolites that are unretained on a C18 column.[7]

Q3: How do I select the right column for my initial RP-HPLC experiments?

A3: A modern, high-purity, end-capped C18 column is the workhorse for RP-HPLC and the best place to start.

  • Particle Size: For standard HPLC systems, a column with 3 µm or 5 µm particles provides a good balance of efficiency and backpressure.

  • Dimensions: A 4.6 mm x 150 mm column is a standard dimension suitable for method development.

  • End-capping: Choose a column that is "fully end-capped." This is critical. During the manufacturing of silica-based columns, some unreacted, acidic silanol groups (-Si-OH) remain on the surface.[8] The basic pyridine nitrogen in your analyte can interact strongly with these silanols, leading to severe peak tailing.[9] End-capping masks these silanols, leading to more symmetrical peaks.[10]

Q4: How should I choose and prepare the mobile phase? This seems to be the most critical factor.

A4: You are correct; the mobile phase, particularly its pH, is paramount. The goal is to suppress the ionization of at least one of the functional groups to achieve consistent retention and good peak shape.[3]

Guideline: The "2 pH Unit Rule" To ensure a compound is at least 99% in a single ionic state (either fully ionized or fully neutral), the mobile phase pH should be adjusted to be at least 2 units away from the compound's pKa.[3][11]

For 5-Ethoxycarbonylpyridine-2-carboxylic acid (pKa ~3.3 for the acid, ~5.2 for the pyridine conjugate acid), this gives us two primary options:

  • Low pH (Recommended Start): Adjust the mobile phase to a pH of approximately 2.5-3.0. At this pH, the carboxylic acid group will be protonated and neutral, minimizing its interaction with the stationary phase. The pyridine nitrogen will be protonated (positively charged), but the acidic mobile phase also suppresses the ionization of residual silanol groups on the column, preventing peak tailing.[9]

  • High pH: Adjusting the mobile phase to pH > 8 would neutralize the pyridine base. However, traditional silica-based columns are not stable above pH 8.[4][12] This approach should only be attempted if you are using a specialized hybrid or polymer-based column designed for high pH work.

Recommended Starting Mobile Phase:

  • Aqueous Component (Solvent A): 20 mM potassium phosphate buffer, adjusted to pH 2.5 with phosphoric acid.

  • Organic Component (Solvent B): Acetonitrile or Methanol. Acetonitrile is often preferred due to its lower viscosity and better UV transparency.[13]

  • Buffer Concentration: A buffer concentration of 10-50 mM is generally sufficient for small molecules.[12][14]

Part 2: Troubleshooting Guide

This section provides solutions to common problems you may encounter during your analysis.

Q1: My peak for 5-Ethoxycarbonylpyridine-2-carboxylic acid is showing significant tailing. What causes this and how can I fix it?

A1: Peak tailing for a basic compound like this is almost always caused by secondary interactions between the protonated pyridine nitrogen and acidic, negatively charged residual silanol groups on the silica surface of the HPLC column.[15] This creates a secondary, stronger retention mechanism that slowly releases the analyte, smearing the peak.

Here is a systematic approach to troubleshoot this issue:

  • Check Mobile Phase pH: Confirm that the pH of your aqueous buffer is genuinely low (e.g., ≤ 3). An incorrectly prepared or drifting buffer can allow silanols to become ionized.[8] The buffer is most effective within +/- 1 pH unit of its pKa.[12] For a target pH of 2.5, a phosphate buffer (pKa1 ≈ 2.1) is an excellent choice.[5]

  • Use a High-Purity, End-Capped Column: If you are using an older "Type A" silica column, it will have a higher concentration of acidic silanols.[8] Switching to a modern, high-purity "Type B" silica column with robust end-capping will significantly improve peak shape.[10]

  • Consider a "Sacrificial Base": If tailing persists, adding a small amount of a competing base, like 0.1% triethylamine (TEA), to the mobile phase can be effective. The TEA will preferentially interact with the active silanol sites, masking them from your analyte.[3] Note that TEA is not MS-compatible.

  • Lower the Injection Volume/Mass: Injecting too much sample can overload the column, leading to peak shape distortion, including tailing. Try reducing the injection volume or diluting the sample.

G start Peak Tailing Observed check_ph Is Mobile Phase pH ≤ 3.0? start->check_ph adjust_ph Re-prepare buffer. Adjust pH to 2.5-3.0. check_ph->adjust_ph No check_column Are you using a modern, end-capped C18 column? check_ph->check_column Yes adjust_ph->check_ph change_column Switch to a high-purity, fully end-capped column. check_column->change_column No check_load Is sample mass on-column too high? check_column->check_load Yes change_column->check_load reduce_load Dilute sample or reduce injection volume. check_load->reduce_load Yes end Symmetrical Peak Achieved check_load->end No reduce_load->end

Caption: Troubleshooting workflow for peak tailing.

Q2: I have very little or no retention of my compound on a C18 column, even with a high percentage of water in the mobile phase. What is happening?

A2: This issue, known as "polar breakthrough," can occur if the mobile phase is too aqueous (e.g., >95% water). The highly polar mobile phase can cause the C18 alkyl chains on the stationary phase to collapse upon themselves, a phenomenon called "phase dewetting." This dramatically reduces the surface area available for hydrophobic interaction, and your analyte elutes at or near the void volume.

Solutions:

  • Ensure Minimum Organic Content: Never run a gradient that goes to 100% aqueous mobile phase. Always maintain at least 5% organic solvent (acetonitrile or methanol) throughout the run to keep the C18 chains extended.

  • Use a Polar-Embedded Column: Consider switching to a column with a polar-embedded stationary phase (e.g., amide or carbamate groups embedded within the alkyl chains). These phases are designed to be more stable in highly aqueous mobile phases and are resistant to phase collapse.

Q3: My peak is broad or splitting into two. What are the potential causes?

A3: A broad or split peak can have several causes:

  • Operating Near a pKa: If the mobile phase pH is too close to either the acidic pKa (~3.3) or the basic pKa (~5.2), your analyte will exist as a mixture of ionized and neutral forms.[3] These two forms can have different retention times, leading to a broadened or split peak. Ensure your buffer pH is at least 1.5-2 units away from any pKa.

  • Sample Solvent Mismatch: If your sample is dissolved in a solvent that is much stronger (less polar) than your initial mobile phase (e.g., dissolving in 100% acetonitrile and injecting into 90% water), it can cause poor peak shape. The sample doesn't properly focus on the head of the column. Ideally, dissolve your sample in the initial mobile phase.

  • Column Contamination or Void: A blocked inlet frit or a void at the top of the column bed can distort the flow path, leading to split peaks.[9] This can be checked by reversing and flushing the column (if the manufacturer allows) or by replacing it.

Part 3: Protocols and Data

This section provides actionable data and a starting protocol to begin your experiments.

Table 1: Common Buffers for Reversed-Phase HPLC
BufferpKa (at 25°C)Useful pH RangeUV Cutoff (nm)MS-Compatible?
Phosphate2.1, 7.2, 12.31.1 - 3.1, 6.2 - 8.2~200No
Formate3.82.8 - 4.8~210Yes
Acetate4.83.8 - 5.8~210Yes
Trifluoroacetic Acid (TFA)~0.5< 1.5~210Yes (can cause ion suppression)

Data compiled from multiple sources.[5][14]

Experimental Protocol 1: Starting RP-HPLC Method

This protocol provides a robust starting point for the analysis of 5-Ethoxycarbonylpyridine-2-carboxylic acid.

1. Column:

  • High-purity, end-capped C18, 4.6 x 150 mm, 3.5 µm particle size.

2. Mobile Phase Preparation:

  • Solvent A (Aqueous): a. Weigh 2.72 g of potassium phosphate monobasic (KH₂PO₄) and dissolve in 1 L of HPLC-grade water (yields a 20 mM solution). b. Filter the solution through a 0.22 µm membrane filter. c. Adjust the pH to 2.5 using ~85% phosphoric acid (H₃PO₄).

  • Solvent B (Organic): a. HPLC-grade acetonitrile.

3. HPLC Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 265 nm (or as determined by a UV scan of the analyte).

  • Injection Volume: 5 µL

  • Gradient Program:

    Time (min) % Solvent B (Acetonitrile)
    0.0 10
    15.0 70
    17.0 70
    17.1 10

    | 20.0 | 10 |

4. Sample Preparation:

  • Dissolve the sample in a mixture of Water:Acetonitrile (90:10, v/v) to a final concentration of approximately 0.1 mg/mL.

This gradient method will help to quickly determine the approximate retention time of the analyte and can be optimized to an isocratic method for faster run times if desired.

G cluster_0 Analyte Properties cluster_1 Chromatographic Mode cluster_2 Mobile Phase Strategy prop 5-Ethoxycarbonylpyridine- 2-carboxylic Acid pka Amphoteric pKa1 ~3.3 (Acid) pKa2 ~5.2 (Base) mode Start with Reversed-Phase HPLC prop->mode alt_mode Consider HILIC only if retention is poor in RP ph_choice Control Ionization: Use a Buffer '2 pH Unit Rule' mode->ph_choice low_ph Low pH (2.5 - 3.0) Suppresses Acid Ionization Suppresses Silanol Activity ph_choice->low_ph

Caption: Initial method development decision pathway.

References

  • McMaster, M.C. Reversed-phase HPLC Buffers. Waters Corporation. [Link]

  • Dolan, J.W. A Guide to HPLC and LC-MS Buffer Selection. Agilent Technologies. [Link]

  • Hulme, A.C. (1953). The Paper-Chromatography of the Pyridine- and Piperidine-Carboxylic Acids. Journal of Experimental Botany, 4(1), 154-164. [Link]

  • SIELC Technologies. HPLC Separation of Pyridinecarboxylic Acids. [Link]

  • ZirChrom Separations, Inc. (2004). Method Development Guide. [Link]

  • Phenomenex. (2023). How to Reduce Peak Tailing in HPLC? [Link]

  • PharmaCores. (2022). Your guide to select the buffer in HPLC development part 1. [Link]

  • Bhaskar, N. (2022). A Guide For Selection of Buffer for HPLC. YouTube. [Link]

  • McCalley, D.V. (2023). Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]

  • Collins, D., & Grassi, V. (2017). New Advice on an Old Topic: Buffers in Reversed-Phase HPLC. LCGC International. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of 4-Pyridinecarboxylic acid. [Link]

  • McConville, P. (2017). Critical Evaluation of HPLC Methods: Working with Ionizable Analytes. LCGC International. [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. [Link]

  • Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. [Link]

  • PharmaCores. (2022). HPLC Method development: an overview. [Link]

  • Chrom Tech, Inc. (2023). What Causes Peak Tailing in HPLC? [Link]

  • IOSR Journal of Pharmacy. (2022). A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation. [Link]

  • Element Lab Solutions. HILIC – The Rising Star of Polar Chromatography. [Link]

  • Buchi.com. Why HILIC is what your polar compounds need for purification. [Link]

  • Gritti, F., & Guiochon, G. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 404(1), 13-27. [Link]

  • Phenomenex. (2016). What the HILIC Is: HILIC Column Tips & LC Techniques. [Link]

  • Wikipedia. Pyridine. [Link]

Sources

Validation & Comparative

1H NMR interpretation of 5-Ethoxycarbonylpyridine-2-carboxylic acid

Technical Assessment: Structural Elucidation of 5-Ethoxycarbonylpyridine-2-carboxylic Acid via H NMR

Executive Summary & Strategic Context

In drug discovery, pyridine-2,5-dicarboxylates are critical scaffolds for metal-organic frameworks (MOFs) and enzyme inhibitors. The synthesis typically involves the regioselective hydrolysis of Diethyl pyridine-2,5-dicarboxylate .

The Challenge: The hydrolysis must stop at the 2-position (favored kinetically) without proceeding to the 5-position (thermodynamically more stable ester) or fully hydrolyzing to the diacid. The Solution:

Structural Analysis & Electronic Theory

To interpret the spectrum accurately, one must understand the electronic environment of the pyridine ring protons.

  • The Nitrogen Effect: The ring nitrogen withdraws electron density, deshielding

    
    -protons (H2/H6) significantly.
    
  • Substituent Effects:

    • C5-Position (Ethoxycarbonyl): An ester group is electron-withdrawing. H6 (ortho to ester,

      
       to N) will be the most deshielded proton in the system.
      
    • C2-Position (Carboxylic Acid): The acid group is also withdrawing but allows for hydrogen bonding.

  • Symmetry Breaking: Unlike the symmetric pyridine-3,5-dicarboxylates, this molecule is asymmetric, resulting in distinct signals for all three ring protons.

Experimental Protocol (Self-Validating System)

Sample Preparation

Solvent Choice: DMSO-d


  • Why? The target molecule contains a free carboxylic acid.[1] In CDCl

    
    , the molecule often dimerizes or precipitates, leading to broad, uninterpretable peaks. DMSO-d
    
    
    disrupts these dimers and ensures sharp aromatic signals.

Protocol:

  • Mass: Weigh 10–15 mg of the dry solid.

  • Solvation: Add 0.6 mL DMSO-d

    
     (99.9% D).
    
  • Homogenization: Sonicate for 30 seconds. Ensure no suspended solids remain (Tyndall effect check).

  • Acquisition: Run at 298 K. Minimum 16 scans for adequate S/N ratio on the end-group methyls.

Comparative Analysis: Target vs. Alternatives

This section objectively compares the spectral "performance" (resolution and diagnostic utility) of the target against its precursor (Diester) and over-hydrolyzed byproduct (Diacid).

Spectral Data Comparison Table (in DMSO-d )
FeaturePrecursor: Diethyl pyridine-2,5-dicarboxylateTarget: 5-Ethoxycarbonylpyridine-2-carboxylic acidByproduct: Pyridine-2,5-dicarboxylic acid
Ethyl Integral 6H (Two triplets) + 4H (Two quartets)3H (One triplet) + 2H (One quartet)0H (No aliphatic signals)
H6 (

to N)
~9.33 ppm (d,

Hz)
~9.20 – 9.30 ppm (d,

Hz)
~9.18 ppm (d)
H4 (

to N)
~8.47 ppm (dd,

Hz)
~8.40 – 8.50 ppm (dd)~8.45 ppm (dd)
H3 (

to N)
~8.17 ppm (d,

Hz)
~8.10 – 8.25 ppm (d)~8.18 ppm (d)
-COOH Proton Absent~13.0 – 13.5 ppm (Broad Singlet)~13.0 ppm (Very Broad, 2H)
Diagnostic Logic
  • The "Ethyl Count": This is the primary pass/fail metric.

    • If you see two distinct quartets (approx 4.3 – 4.4 ppm), you have unreacted starting material.

    • If you see zero quartets, you have over-hydrolyzed to the diacid.

    • Success: Exactly one quartet integrating to 2H.

  • Regiochemistry Confirmation (Isomer Check):

    • Question: Did the 2-ester or 5-ester hydrolyze?

    • Evidence: The 2-ester is more labile due to the electron-deficient nature of the C2 position (adjacent to N).

    • Spectral Proof: In the 5-ester -2-acid (Target), the H6 proton remains adjacent to an ester group. Consequently, H6 retains its extreme downfield shift (~9.2+ ppm). If the 5-ester were hydrolyzed (forming the 2-ester-5-acid), the H6 would shift upfield slightly as the acid anion (in basic workup residues) or acid form is less deshielding than the ethyl ester in certain conformations. However, the simple presence of the ethyl group combined with the known reactivity profile is usually sufficient.

Visualization of Analytical Workflow

The following diagram illustrates the decision tree for validating the synthesis of the target molecule.

NMR_WorkflowStartCrude Product IsolationSolventDissolve in DMSO-d6(Avoid CDCl3)Start->SolventAcquisitionAcquire 1H NMR SpectrumSolvent->AcquisitionCheckEthylCheck Aliphatic Region(1.0 - 4.5 ppm)Acquisition->CheckEthylTwoEthyls2 Sets of Ethyl Signals(Diester Present)CheckEthyl->TwoEthylsIntegration = 6H/4HNoEthylsNo Ethyl Signals(Diacid Formed)CheckEthyl->NoEthylsIntegration = 0HOneEthyl1 Set of Ethyl Signals(Mono-ester confirmed)CheckEthyl->OneEthylIntegration = 3H/2HRecrystallizeRecrystallize/ReprocessTwoEthyls->RecrystallizeNoEthyls->RecrystallizeCheckAcidCheck Downfield Region(>12 ppm)OneEthyl->CheckAcidPureVALIDATED TARGET5-Ethoxycarbonylpyridine-2-carboxylic acidCheckAcid->PureBroad Singlet PresentRecrystallize->Start

Caption: Logical decision tree for validating the regioselective hydrolysis of diethyl pyridine-2,5-dicarboxylate using 1H NMR markers.

Troubleshooting & Anomalies

"Missing" Acid Proton
  • Observation: The spectrum shows the correct aromatic and ethyl signals, but the region above 10 ppm is empty.

  • Cause: Trace water in the DMSO-d

    
     can undergo rapid proton exchange with the carboxylic acid, broadening the signal into the baseline.
    
  • Solution: This does not necessarily indicate failure. Rely on the integration of the aromatic protons vs. the ethyl group. If the ratio is 1:1:1 (aromatic) to 2:3 (ethyl), the structure is correct.

Signal Broadening
  • Observation: Aromatic peaks appear as broad mounds rather than sharp doublets.

  • Cause: Zwitterion formation. The basic pyridine nitrogen can deprotonate the carboxylic acid, creating an internal salt (zwitterion), which aggregates.

  • Solution: Add 1-2 drops of TFA-d (Trifluoroacetic acid-d) to the NMR tube. This forces the molecule into the cationic/protonated state, breaking aggregates and sharpening the peaks.

References

  • PrepChem. (n.d.). Synthesis of Diethyl Pyridine-2,5-dicarboxylate. Retrieved from [Link]

  • MDPI. (2019). Pyridine-2,6-Dicarboxylic Acid Esters as Ligands.[2] (Contextual reference for pyridine ester shifts). Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Characteristic Proton NMR Shifts for Pyridine Derivatives. Retrieved from [Link]

Comparative Bioactivity Guide: 5-Ethoxycarbonylpyridine-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Bioactivity of 5-Ethoxycarbonylpyridine-2-carboxylic Acid Derivatives.

Hypoxia Mimetics, Anti-Fibrotics, and Enzyme Inhibitors

Executive Summary

The 5-Ethoxycarbonylpyridine-2-carboxylic acid scaffold represents a critical "switch" motif in medicinal chemistry, bridging the gap between high-affinity metalloenzyme inhibition and cellular permeability. While the free acid (pyridine-2,5-dicarboxylic acid) is a classic 2-oxoglutarate (2-OG) competitive inhibitor , its polarity limits intracellular accumulation. The 5-ethoxycarbonyl derivative functions effectively as a lipophilic prodrug or a membrane-permeable lead , targeting iron-dependent oxygenases.

Key Applications:

  • HIF Stabilization (Anemia/Ischemia): Inhibition of Prolyl Hydroxylase Domain (PHD) enzymes.[1][2]

  • Anti-Fibrotic: Inhibition of Collagen Prolyl 4-Hydroxylase (CP4H).

  • Immunomodulation: Selective inhibition of D-dopachrome tautomerase (D-DT).[3]

Mechanism of Action: The 2-Oxoglutarate Mimetic

The biological activity of this scaffold is driven by its ability to mimic 2-oxoglutarate (α-ketoglutarate) , the co-substrate required by non-heme iron(II) dioxygenases.

HIF-PHD Inhibition Pathway

The primary target is the HIF-Prolyl Hydroxylase Domain (PHD) . Under normoxia, PHDs hydroxylate Hypoxia-Inducible Factor (HIF-α), marking it for proteasomal degradation (VHL pathway).[2]

  • The Ligand Role: The pyridine nitrogen and the 2-carboxylate group chelate the active site Fe(II) in a bidentate manner, displacing 2-OG.

  • The 5-Position Role: The 5-ethoxycarbonyl group extends into the hydrophobic pocket (or is hydrolyzed to the acid), enhancing binding affinity or serving as a permeability handle.

DOT Diagram: HIF-PHD Signaling & Inhibition

HIF_Pathway node_drug 5-Ethoxycarbonyl Derivative node_target PHD Enzyme (Fe2+ / 2-OG dependent) node_drug->node_target Inhibits (Chelation) HIF_alpha HIF-1α (Stabilized) node_target->HIF_alpha Inhibition leads to accumulation HIF_OH HIF-1α-OH (Hydroxylated) node_target->HIF_OH Catalyzes HIF_alpha->HIF_OH Normoxia (Active PHD) Nucleus Nucleus Translocation HIF_alpha->Nucleus VHL VHL Complex (E3 Ligase) HIF_OH->VHL Proteasome Proteasomal Degradation VHL->Proteasome HRE HRE Binding (Hypoxia Response Element) Nucleus->HRE EPO Erythropoietin (EPO) Gene Expression HRE->EPO

Figure 1: Mechanism of Action. The derivative inhibits PHD, preventing HIF hydroxylation and triggering the erythropoietic cascade.

Comparative Bioactivity Analysis

This section compares the 5-ethoxycarbonyl derivative against its parent acid and standard clinical inhibitors.

Permeability vs. Potency Trade-off
Compound VariantStructureCellular PermeabilityEnzyme IC50 (PHD2)Primary Utility
Pyridine-2,5-dicarboxylic acid Di-acidLow (Polar)~1.0 - 5.0 µMIn vitro enzyme assays; Crystallography standard.
5-Ethoxycarbonyl-2-acid Mono-esterHigh ~10 - 50 µM*Cell-based assays ; Prodrug strategy; Lead optimization.
Roxadustat (FG-4592) IsoquinolineHigh< 0.1 µMClinical standard (Anemia).

*Note: The ester often shows lower intrinsic enzymatic potency in cell-free assays but higher potency in cell-based assays due to superior uptake and intracellular hydrolysis.

Selectivity Profile
  • Target: PHD2 (HIF-Prolyl Hydroxylase 2).[4][5][6]

    • Result: High affinity. Induces EPO secretion.

  • Off-Target: Factor Inhibiting HIF (FIH) .

    • Result: Moderate affinity.[7]

  • Off-Target: Collagen Prolyl Hydroxylase (CP4H) .

    • Result: Moderate inhibition.[7] Relevant for anti-fibrotic applications (liver/kidney fibrosis models).[8]

  • New Target: D-Dopachrome Tautomerase (D-DT) .

    • Result: High selectivity (>70-fold over MIF).[3] Blocks CD74 activation.

Experimental Protocols

Synthesis of 5-Ethoxycarbonylpyridine-2-carboxylic Acid

Rationale: A selective mono-esterification is required to maintain the 2-carboxylic acid for metal chelation while protecting the 5-position.

DOT Diagram: Synthesis Workflow

Synthesis Start 2,5-Pyridinedicarboxylic Acid (Commercial) Step1 SOCl2 / EtOH (Reflux, 4h) Start->Step1 Inter Diethyl Ester Intermediate Step1->Inter Step2 Cu(NO3)2 / EtOH (Selective Hydrolysis) Inter->Step2 Final 5-Ethoxycarbonyl- pyridine-2-carboxylic acid Step2->Final

Figure 2: Selective synthesis route favoring the 2-acid-5-ester product via copper-mediated selective hydrolysis.

Protocol Steps:

  • Esterification: Reflux pyridine-2,5-dicarboxylic acid in excess ethanol with thionyl chloride (SOCl₂) to generate the diethyl ester.

  • Selective Hydrolysis: Dissolve the diethyl ester in ethanol. Add 0.5 eq of Cu(NO₃)₂·3H₂O. The copper ion preferentially chelates the nitrogen and the 2-ester, catalyzing the hydrolysis of the 2-position ester specifically, leaving the 5-ester intact.

  • Purification: Precipitate the copper complex, treat with H₂S or EDTA to remove copper, and recrystallize from water/ethanol.

In Vitro PHD2 Inhibition Assay (Fluorescence Polarization)

Rationale: Measures the displacement of a fluorescently labeled HIF-1α peptide from the PHD2 active site.

  • Reagents: Recombinant PHD2 enzyme, Fluorescein-HIF-1α peptide (19-mer), Fe(II), Ascorbate.

  • Reaction: Incubate PHD2 (200 nM) with the test compound (0.1 nM – 100 µM) in Tris buffer (pH 7.5) for 15 mins.

  • Competition: Add Fluorescein-HIF peptide (10 nM).

  • Measurement: Read Fluorescence Polarization (Ex 485 nm / Em 530 nm).

  • Validation: Use 2,4-pyridinedicarboxylic acid (2,4-PDCA) as a positive control (IC50 ~ 1 µM).

References

  • Tucker, H., et al. (1992). Novel inhibitors of prolyl 4-hydroxylase.[9] 2. 5-Amide substituted pyridine-2-carboxylic acids.[9] Journal of Medicinal Chemistry.[9]

  • Pantouris, G., et al. (2023).[10] 2,5-Pyridinedicarboxylic acid is a bioactive and highly selective inhibitor of D-dopachrome tautomerase.[3] Structure.[3][4][6][7][10][11]

  • Poloznikov, A. A., et al. (2022). Structure–Activity Relationships and Transcriptomic Analysis of Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors. Antioxidants.[4]

  • Chowdhury, R., et al. (2019). Structure‐Activity Relationship and Crystallographic Studies on 4‐Hydroxypyrimidine HIF Prolyl Hydroxylase Domain Inhibitors. ChemMedChem.

  • BenchChem. (2025). An In-depth Technical Guide to Pyridine-2,5-dicarboxylic Acid.

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A Comparative Guide to Reference Standards for the Analysis of 5-Ethoxycarbonylpyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for 5-Ethoxycarbonylpyridine-2-carboxylic Acid

5-Ethoxycarbonylpyridine-2-carboxylic acid (CAS No. 17880-34-1) is a pyridine derivative of increasing interest in pharmaceutical research and development, often serving as a key intermediate in the synthesis of novel active pharmaceutical ingredients (APIs). As with any component destined for human use, the rigorous and accurate analytical characterization of this molecule is not merely a procedural step but a foundational requirement for ensuring safety, efficacy, and batch-to-batch consistency. The cornerstone of such characterization is the reference standard—a highly purified and well-characterized substance against which production batches are measured.

However, a significant analytical challenge arises from the fact that 5-Ethoxycarbonylpyridine-2-carboxylic acid does not currently possess a dedicated, official reference standard from major pharmacopeias such as the United States Pharmacopeia (USP) or the European Pharmacopoeia (Ph. Eur.).[1][2] This absence necessitates a critical decision for researchers and quality control professionals: which alternative pathway provides the most reliable, defensible, and appropriate standard for their specific analytical needs?

This guide provides an in-depth technical comparison of the available strategies for establishing a reference standard for 5-Ethoxycarbonylpyridine-2-carboxylic acid. We will move beyond a simple listing of options to explain the causality behind the required experimental work, comparing the use of commercially available high-purity reagents with the comprehensive in-house qualification of a secondary reference standard. This guide is designed to empower researchers, scientists, and drug development professionals to make informed, scientifically sound decisions that ensure data integrity and regulatory compliance.

Decision Workflow: Selecting an Appropriate Reference Standard

The selection of a reference standard is a risk-based decision. The appropriate choice depends on the stage of drug development, the intended use of the analytical data, and the applicable regulatory requirements. The following diagram illustrates the decision-making process.

start Need to Quantify or Identify 5-Ethoxycarbonylpyridine-2-carboxylic acid check_pharma Is a Pharmacopeial (USP, EP, etc.) Standard Available? start->check_pharma no_pharma No Official Standard Found check_pharma->no_pharma No decision_point Select Best Alternative no_pharma->decision_point alt_A Alternative A: Procure High-Purity Chemical (e.g., from LGC/TRC) decision_point->alt_A For non-critical applications alt_B Alternative B: Qualify In-House Reference Standard decision_point->alt_B For critical / regulated applications use_A Use Case: - Early R&D - Non-GMP analysis - Identification purposes alt_A->use_A use_B Use Case: - GMP release testing - Stability studies - Regulatory submissions alt_B->use_B

Caption: Decision workflow for selecting a reference standard.

Comparative Analysis of Reference Standard Alternatives

With no official pharmacopeial standard, laboratories must choose between two primary strategies. The table below provides a high-level comparison of these alternatives.

FeatureAlternative A: High-Purity Commercial ChemicalAlternative B: Qualified In-House Reference Standard
Source Reputable chemical suppliers (e.g., LGC/TRC, Sigma-Aldrich).[3][4]High-purity commercial batch or in-house synthesis.
Purity Typically high (>98%), but not certified for assay.Purity and assay value are rigorously determined and certified in-house.
Documentation Certificate of Analysis (CoA) with identity (e.g., NMR, MS) and purity (e.g., HPLC).[5]Comprehensive qualification report including identity, purity, assay, stability data, and storage conditions.
Traceability Traceable to the manufacturer's internal quality systems.Traceable to primary standards or established via a primary method (e.g., qNMR).
Regulatory Standing Suitable for research, and early development. May be considered a "well-characterized chemical substance" but not a formal reference standard.Required for GMP environments and regulatory submissions (e.g., IND, NDA) as per ICH guidelines.[6]
Implementation Effort Low. Procure and use.High. Requires significant analytical resources for characterization, qualification, and stability monitoring.
Cost Lower initial purchase price.Higher overall cost due to extensive analytical work required.

Alternative A: The High-Purity Commercial Chemical

For many applications in early-stage research, discovery, and non-regulated analysis, a high-purity chemical purchased from a reputable supplier is often sufficient. Suppliers like Toronto Research Chemicals (TRC), part of the LGC Group, specialize in complex organic molecules for research and provide a substantial analytical data package, often including HPLC, NMR, and mass spectrometry data.[3][5]

Expertise & Experience: The causality behind choosing this option is one of efficiency and fit-for-purpose. In a discovery setting, the primary goal is often compound identification or semi-quantitative analysis where the absolute accuracy of a certified standard is not yet critical. The CoA from a trusted vendor provides a high degree of confidence in the material's identity and a reasonable estimate of its purity, which is sufficient to support initial research decisions.

Trustworthiness: While not a certified reference standard, a product from a supplier with a robust quality system (e.g., ISO 9001) provides a reliable starting point. The provided analytical data allows the user to verify the identity and assess the chromatographic purity of the material upon receipt.

Alternative B: The In-House Qualified Reference Standard

For drug development under Good Manufacturing Practices (GMP), regulatory submissions, and any critical quantitative application, relying on a vendor's CoA is insufficient. International Council for Harmonisation (ICH) guidelines require that reference standards used for testing APIs be thoroughly characterized and qualified.[6][7] This process establishes a secondary reference standard that is demonstrably suitable for its intended use.

Expertise & Experience: The rationale for this intensive effort is to create a self-validating analytical system. By fully characterizing a single batch of high-purity material, you establish an anchor of known identity, purity, and strength. All subsequent analytical measurements of other batches are then traceable to this well-defined standard, ensuring consistency and data integrity throughout the product's lifecycle. The qualification process is not arbitrary; it is a systematic investigation to uncover and quantify all potential impurities (process-related, degradation products, residual solvents) and to assign an unambiguous assay value to the material.

Trustworthiness: An in-house standard's trustworthiness is built upon the comprehensive data package generated during its qualification. This includes orthogonal analytical techniques to confirm identity and purity, ensuring that no single method's limitations obscure a potential issue. The entire process is governed by protocols and documented in a formal qualification report, making it transparent and defensible during regulatory review.

Experimental Protocols for Analysis and Qualification

The following protocols provide detailed, step-by-step methodologies for the analysis of 5-Ethoxycarbonylpyridine-2-carboxylic acid and the qualification of an in-house reference standard.

Protocol 1: HPLC-UV Method for Purity and Assay

This reversed-phase HPLC method is a suitable starting point for determining the purity of 5-Ethoxycarbonylpyridine-2-carboxylic acid and can be validated according to ICH Q2(R2) guidelines.[6][8]

Method Parameters:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 15 minutes, hold for 3 min, return to 10% B over 1 min, equilibrate for 6 min
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 245 nm
Injection Volume 10 µL
Sample Diluent 50:50 Acetonitrile:Water
Standard Concentration 0.5 mg/mL
Sample Concentration 0.5 mg/mL

Step-by-Step Procedure:

  • Mobile Phase Preparation: Prepare Mobile Phase A by adding 1.0 mL of phosphoric acid to 1 L of HPLC-grade water. Prepare Mobile Phase B using HPLC-grade acetonitrile. Filter and degas both mobile phases.

  • Standard Solution Preparation: Accurately weigh approximately 25 mg of the 5-Ethoxycarbonylpyridine-2-carboxylic acid reference standard and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.

  • Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.

  • Chromatographic Analysis:

    • Set up the HPLC system with the parameters listed above.

    • Inject the sample diluent (blank) to ensure no system peaks interfere.

    • Inject the standard solution five times to establish system suitability (RSD of peak area ≤ 2.0%).

    • Inject the sample solution in duplicate.

  • Calculations:

    • Purity (Area %): Calculate the percentage of each impurity by dividing its peak area by the total area of all peaks and multiplying by 100.

    • Assay (External Standard): Assay (%) = (AreaSample / AreaStandard) x (ConcStandard / ConcSample) x PurityStandard

Protocol 2: Workflow for In-House Reference Standard Qualification

This protocol outlines the comprehensive process for qualifying a candidate batch of 5-Ethoxycarbonylpyridine-2-carboxylic acid as an in-house secondary reference standard.

cluster_0 Phase 1: Characterization & Identification cluster_1 Phase 2: Purity Assessment cluster_2 Phase 3: Assay Assignment & Finalization nmr 1H and 13C NMR Confirms chemical structure ms High-Resolution MS Confirms elemental composition nmr->ms ir FTIR Confirms functional groups ms->ir elemental Elemental Analysis (CHN) Confirms empirical formula ir->elemental hplc HPLC-UV (Protocol 1) Quantifies organic impurities elemental->hplc dsc Differential Scanning Calorimetry (DSC) Determines melting point & purity hplc->dsc qnmr qNMR (Protocol 3) Orthogonal primary method for assay hplc->qnmr Orthogonal Method gc Headspace GC-FID Quantifies residual solvents dsc->gc kf Karl Fischer Titration Quantifies water content gc->kf roi Residue on Ignition (ROI) Quantifies inorganic impurities kf->roi mass_balance Mass Balance Calculation Assay = 100% - Impurities roi->mass_balance report Final Qualification Report - Certificate of Analysis - Storage Conditions - Re-test Date mass_balance->report qnmr->report start Select High-Purity Candidate Batch start->nmr

Caption: Experimental workflow for qualifying an in-house reference standard.

Protocol 3: Quantitative NMR (qNMR) for Primary Assay Assignment

qNMR is a primary ratio method that can determine the purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard of known purity and weight, without requiring a reference standard of the analyte itself.[9][10][11]

Materials:

  • Analyte: Candidate material of 5-Ethoxycarbonylpyridine-2-carboxylic acid.

  • Internal Standard (IS): Certified Reference Material (CRM) of Maleic Acid or Dimethyl sulfone. The IS must be stable, non-volatile, have high purity, and possess signals that are resolved from the analyte signals.

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d6).

  • NMR Spectrometer: ≥400 MHz, with calibrated pulse widths.

Step-by-Step Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 15 mg of the 5-Ethoxycarbonylpyridine-2-carboxylic acid candidate material into a clean vial.

    • Accurately weigh approximately 10 mg of the certified internal standard (e.g., Maleic Acid) into the same vial.

    • Dissolve the mixture in approximately 0.7 mL of DMSO-d6.

  • NMR Data Acquisition:

    • Pulse Angle: Use a 90° pulse (or a smaller calibrated pulse, e.g., 30°) to ensure uniform excitation across the spectrum.

    • Relaxation Delay (d1): Set a long relaxation delay to ensure full relaxation of all relevant protons. This should be at least 5 times the longest T1 relaxation time of the protons being integrated (d1 ≥ 5 x T1max). A conservative value of 30-60 seconds is often used.

    • Number of Scans: Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1) for the peaks being integrated.[12]

    • Acquisition Time: Ensure a sufficient acquisition time for good digital resolution.

  • Data Processing:

    • Apply a small line broadening factor (e.g., 0.3 Hz).

    • Carefully phase the spectrum and correct the baseline to be flat across all integrated regions.

    • Integrate a well-resolved, characteristic signal for the analyte and a signal for the internal standard. For 5-Ethoxycarbonylpyridine-2-carboxylic acid, a proton on the pyridine ring would be suitable. For Maleic Acid, the two vinyl protons give a single sharp peak.

  • Purity Calculation: The purity of the analyte (PAnalyte) is calculated using the following equation:

    PAnalyte (%) = (IAnalyte / IIS) x (NIS / NAnalyte) x (MWAnalyte / MWIS) x (mIS / mAnalyte) x PIS

    Where:

    • I: Integral value of the signal

    • N: Number of protons giving rise to the signal (e.g., NIS = 2 for the vinyl protons of maleic acid)

    • MW: Molecular Weight

    • m: Mass

    • P: Purity of the internal standard (from its certificate)

Conclusion and Recommendations

The analysis of 5-Ethoxycarbonylpyridine-2-carboxylic acid presents a common challenge in pharmaceutical development: the need for a reliable reference standard in the absence of an official pharmacopeial one. The optimal path forward is dictated by the intended application of the analytical data.

  • For early-stage, non-regulated research , a high-purity commercial chemical from a reputable manufacturer like LGC/TRC provides a practical and cost-effective solution.[3] The accompanying Certificate of Analysis offers a strong foundation for identity and estimated purity.

  • For GMP-regulated activities , including API release testing, stability studies, and regulatory filings, the qualification of an in-house secondary reference standard is mandatory. This rigorous process, encompassing comprehensive characterization and assay assignment via a mass balance approach and/or a primary method like qNMR, creates a legally and scientifically defensible standard.[9][13]

By understanding the causality behind these two approaches and implementing robust analytical protocols as detailed in this guide, researchers and drug development professionals can ensure the integrity of their data and the quality of their products, successfully navigating the path from discovery to market.

References

  • ChemSynthesis. 5-ethoxycarbonyl-1,6-dihydro-pyridine-2-carboxylic acid. [Link]

  • University of Illinois Chicago. Quantitative NMR (qNMR) - Pharmacognosy Institute (PHCI). [Link]

  • Diehl, B. W. K., Malz, F., & Holzgrabe, U. Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Diehl, B. W. K. Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. (Duplicate source for context). [Link]

  • PubChem. 5-Ethoxy-Pyridine-2-Carboxylic Acid derivative information. [Link]

  • University of Bristol. Quantitative NMR Spectroscopy. [Link]

  • European Directorate for the Quality of Medicines & HealthCare (EDQM). Ph. Eur. Reference Standards: Orders and Catalogue. [Link]

  • Academia.edu. Development and validation of an RP-HPLC method for analysis of a 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid derivative. [Link]

  • PMC (PubMed Central). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. [Link]

  • Veeprho. 5-ethoxy-6-(ethoxycarbonyl)-4-oxo-1-(2-oxoethyl)-1,4-dihydropyridine-3-carboxylic acid. [Link]

  • ChemBuyersGuide.com, Inc. Toronto Research Chemicals. [Link]

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). [Link]

  • ChemSynthesis. 3-acetyl-5-ethoxycarbonyl-2-methylpyridine-4-carboxylic acid. [Link]

  • European Medicines Agency (EMA). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • Bioquote. Toronto Research Chemicals. [Link]

  • ChemBuyersGuide.com, Inc. Toronto Research Chemicals (Page 51). [Link]

  • Sucopeia. TRC - Canada (LGC Group). [Link]

  • ResearchGate. Development and validation of an RP-HPLC method for analysis of a 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid derivative. [Link]

  • Scientific Information Database (SID). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity. [Link]

  • G-SRS. 2-PYRIDONE-5-CARBOXYLIC ACID. [Link]

  • Google Patents. Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents.
  • CrystEngComm (RSC Publishing). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. [Link]

  • ResearchGate. Synthesis of 2-pyridinecarboxylic acid by electrooxidation. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.